molecular formula C12H10O2 B117158 6-Methoxy-2-naphthaldehyde CAS No. 3453-33-6

6-Methoxy-2-naphthaldehyde

Cat. No.: B117158
CAS No.: 3453-33-6
M. Wt: 186.21 g/mol
InChI Key: VZBLASFLFFMMCM-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthaldehyde is a high-value organic compound serving critical roles in pharmaceutical research and chemical synthesis. Its primary and well-documented industrial application is as a key chemical intermediate in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) used for treating rheumatoid and osteoarthritis . In the research laboratory, this compound is employed as a diagnostic reagent in tumor studies, where it is used to investigate the activity of aldehyde dehydrogenase (ALDH) enzymes . Furthermore, this compound is utilized in organic synthesis to form fluorescent substrates that are vital for inhibition studies related to hypertension and vascular inflammation . Ongoing research continues to explore its potential in other areas, including its cytotoxic effects on cancer cells and its utility as a fluorescence probe in biological applications, highlighting its expanding value in scientific discovery . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxynaphthalene-2-carbaldehyde
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InChI

InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLASFLFFMMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID3057721
Record name 6-Methoxy-2-naphthalaldehyde
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Molecular Weight

186.21 g/mol
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CAS No.

3453-33-6
Record name 6-Methoxy-2-naphthaldehyde
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Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-methoxynaphthalene-2-carbaldehyde
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Record name 6-METHOXY-2-NAPHTHALDEHYDE
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Foundational & Exploratory

6-Methoxy-2-naphthaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of 6-Methoxy-2-naphthaldehyde. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound is an aromatic aldehyde with a naphthalene (B1677914) backbone, characterized by a methoxy (B1213986) group at the 6-position and a formyl group at the 2-position.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂[1][2][3]
Molecular Weight 186.21 g/mol [2][4]
Appearance Yellow to beige-yellow crystalline solid[1][3]
Melting Point 81-84 °C[2][5]
Boiling Point 196 °C at 10 mmHg[2]
Solubility Soluble in organic solvents such as ethanol, dichloromethane, chloroform, and methanol. Limited solubility in water.[1][2]
CAS Number 3453-33-6[1][2][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search results

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results but spectra are referenced[3][6][7]

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
Specific peak data not available, but ATR-IR spectra are referenced[3][8]

MS (Mass Spectrometry)

m/zAssignment
Specific fragmentation data not available, but mass is confirmed by molecular weight[2][9]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and effective method involves the formylation of 2-bromo-6-methoxynaphthalene (B28277).

Synthesis of this compound from 2-Bromo-6-methoxynaphthalene

This procedure involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

Experimental Protocol:

  • Reaction Setup: A solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.[10]

  • Lithiation: To the cooled solution, n-butyllithium (1.69 mL of a 2.5 M solution in hexanes, 4.22 mmol) is added dropwise. The resulting mixture is stirred at -78 °C for 45 minutes.[10]

  • Formylation: N,N-dimethylformamide (DMF, 0.31 g, 4.22 mmol) is then added to the reaction mixture, and stirring is continued for an additional 15 minutes at -78 °C.[10]

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).[10] The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).[10]

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.[10] The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: ether/hexanes, 15:85) to afford this compound as an off-white solid (yield: 88%).[10]

Below is a DOT script representation of the synthesis workflow.

G Synthesis Workflow of this compound A 2-Bromo-6-methoxynaphthalene in THF at -78 °C B Add n-Butyllithium A->B C Stir for 45 min at -78 °C B->C D Add N,N-Dimethylformamide (DMF) C->D E Stir for 15 min at -78 °C D->E F Quench with saturated aq. NH4Cl E->F G Aqueous Work-up (Extraction with Ethyl Acetate) F->G H Drying and Concentration G->H I Purification by Column Chromatography H->I J This compound I->J

Caption: Synthesis Workflow of this compound.

Reactivity and Applications in Drug Development

The aldehyde and methoxy functional groups, along with the naphthalene core, provide this compound with a versatile reactivity profile, making it a key building block in organic synthesis.[1]

Key Reactions
  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For example, it is a precursor in the synthesis of 4-(6-methoxy-2-naphthyl)but-3-en-2-one.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the naphthalene ring towards electrophilic substitution, although the position of substitution is directed by both existing groups.[1]

Role in Drug Development

This compound is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone .[11] Nabumetone itself is a pro-drug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid.

Furthermore, this compound serves as a diagnostic reagent in studies involving aldehyde dehydrogenase (ALDH) enzymes.[2][7] ALDHs are a family of enzymes responsible for the oxidation of aldehydes, and their activity is implicated in various physiological and pathological processes, including cancer cell resistance.

While this compound itself is not a direct modulator of a specific signaling pathway, its use in ALDH research connects it to pathways regulated by this enzyme family. For instance, ALDH2-mediated aldehyde metabolism has been shown to promote tumor immune evasion by activating the NOD/NF-κB/VISTA signaling axis.[12] Downregulation of ALDH2 has been linked to melanoma progression and resistance to targeted therapies through the MAPK/ERK pathway.

The following diagram illustrates a simplified representation of the ALDH2-mediated signaling pathway in the context of tumor immune evasion.

G ALDH2-Mediated Tumor Immune Evasion Pathway cluster_cell Tumor Cell cluster_tcell T-Cell ALDH2 ALDH2 NOD NOD ALDH2->NOD Activates Aldehydes Aldehydes Aldehydes->ALDH2 Metabolism NFkB NF-κB NOD->NFkB Activates VISTA VISTA Expression NFkB->VISTA Upregulates Tcell_dysfunction T-Cell Dysfunction VISTA->Tcell_dysfunction Promotes

Caption: ALDH2-Mediated Tumor Immune Evasion Pathway.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][13]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[13]

This guide provides a foundational understanding of this compound for its application in research and development. For more detailed information, consulting the primary literature is recommended.

References

An In-depth Technical Guide to 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-naphthaldehyde, a key organic compound with significant applications in the pharmaceutical and life sciences sectors. Identified by the CAS number 3453-33-6, this naphthaldehyde derivative is a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Furthermore, its inherent fluorescent properties make it a valuable tool in biochemical assays, particularly as a fluorogenic substrate for studying aldehyde dehydrogenase (ALDH) activity, an enzyme family implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases. This document collates essential chemical and physical data, details various synthetic methodologies, outlines its principal applications, and provides experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a yellow to light brown solid organic compound.[1] It is characterized by a naphthalene (B1677914) backbone substituted with a methoxy (B1213986) group at the 6-position and an aldehyde functional group at the 2-position.[1] This substitution pattern imparts specific chemical reactivity and physical characteristics that are pivotal to its applications. The compound is soluble in organic solvents like ethanol (B145695) and dichloromethane, with limited solubility in water.[1]

PropertyValueReference(s)
CAS Number 3453-33-6[2]
Molecular Formula C₁₂H₁₀O₂[1][2]
Molecular Weight 186.21 g/mol [2][3]
Appearance White to yellow to light orange powder or crystals[4][5]
Melting Point 81-84 °C[6][7][8]
Boiling Point 340.2 °C at 760 mmHg[9]
Density 1.169 g/cm³[9]
InChI Key VZBLASFLFFMMCM-UHFFFAOYSA-N[1][3]
SMILES COC1=CC2=C(C=C1)C=C(C=C2)C=O[1][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Data Reference(s)
¹H NMR Spectral data available, detailed shifts require access to spectral databases.[10][11]
¹³C NMR Spectral data available, detailed shifts require access to spectral databases.[10][12][13]
IR Spectra available, characteristic peaks for aldehyde and aromatic functionalities.[10][14]
Mass Spectrometry Data available for molecular weight confirmation.[15]

Synthesis Methodologies

Several synthetic routes for this compound have been reported, primarily starting from 2-methoxynaphthalene (B124790) or related derivatives. The choice of method often depends on factors such as yield, purity requirements, and scalability.

Method 1: Bromination and Formylation of 2-Methoxynaphthalene

This common method involves the bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene, which is then converted to the final product via a formylation reaction.[16]

Experimental Protocol:

  • Bromination: Dissolve 2-methoxynaphthalene in glacial acetic acid.[16]

  • Cool the solution in an ice bath and slowly add a mixture of bromine and glacial acetic acid while maintaining the temperature below 30°C.[16]

  • Stir the reaction mixture at room temperature for 1 hour after the addition is complete.[16]

  • Reduction: Add water to the reaction mixture and heat to reflux. Add tin powder in portions and continue refluxing for 2-3 hours to produce 6-bromo-2-methoxynaphthalene.[16]

  • Formylation: The resulting 6-bromo-2-methoxynaphthalene is then reacted with N,N-dimethylformamide (DMF) to yield this compound.[16] This method can produce high-purity product without the need for column chromatography.[16]

Method 2: From 2-Bromo-6-methoxynaphthalene (B28277) via Lithiation

This method offers a high-yield route to the target compound.

Experimental Protocol:

  • Dissolve 2-bromo-6-methoxynaphthalene in tetrahydrofuran (B95107) (THF) and cool the solution to -78°C.[3]

  • Add n-butyllithium dropwise and stir the solution for 45 minutes at -78°C.[3]

  • Add N,N-dimethylformamide (DMF) and allow the reaction to stir for an additional 15 minutes at -78°C.[3]

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[3]

  • Extract the product with ethyl acetate, dry the organic layer with magnesium sulfate, and concentrate.[3]

  • Purify the resulting residue by chromatography on silica (B1680970) gel to afford this compound as an off-white solid with a reported yield of 88%.[3]

Method 3: Oxidation of 6-methoxy-2-naphthyl methanol (B129727)

This method involves the selective oxidation of the corresponding alcohol.

Experimental Protocol:

  • Starting Material Preparation: 2-acetyl-6-methoxynaphthalene (B28280) is treated with sodium hypochlorite (B82951) to form 6-methoxy-2-naphthoic acid.[15]

  • Esterification of the carboxylic acid with methanol and sulfuric acid yields methyl 6-methoxy-2-naphthoate.[15]

  • Reduction of the ester with a reducing agent like Red-Al produces 6-methoxy-2-naphthyl methanol.[15]

  • Oxidation: A selective oxidation of 6-methoxy-2-naphthyl methanol is performed using manganese dioxide (MnO₂) to yield the final product, this compound, with an overall yield of 73.2%.[15]

Synthesis Workflow Diagram

G cluster_0 Method 1: Bromination and Formylation cluster_1 Method 2: Lithiation cluster_2 Method 3: Oxidation 2-Methoxynaphthalene 2-Methoxynaphthalene 6-Bromo-2-methoxynaphthalene 6-Bromo-2-methoxynaphthalene 2-Methoxynaphthalene->6-Bromo-2-methoxynaphthalene Bromination This compound This compound 6-Bromo-2-methoxynaphthalene->this compound Formylation with DMF 2-Bromo-6-methoxynaphthalene_2 2-Bromo-6-methoxynaphthalene 6-Methoxy-2-naphthaldehyde_2 This compound 2-Bromo-6-methoxynaphthalene_2->6-Methoxy-2-naphthaldehyde_2 1. n-BuLi 2. DMF 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 6-Methoxy-2-naphthoic acid 6-Methoxy-2-naphthoic acid 2-Acetyl-6-methoxynaphthalene->6-Methoxy-2-naphthoic acid NaOCl Methyl 6-methoxy-2-naphthoate Methyl 6-methoxy-2-naphthoate 6-Methoxy-2-naphthoic acid->Methyl 6-methoxy-2-naphthoate CH3OH/H2SO4 6-Methoxy-2-naphthyl methanol 6-Methoxy-2-naphthyl methanol Methyl 6-methoxy-2-naphthoate->6-Methoxy-2-naphthyl methanol Reduction (Red-Al) 6-Methoxy-2-naphthaldehyde_3 This compound 6-Methoxy-2-naphthyl methanol->6-Methoxy-2-naphthaldehyde_3 Oxidation (MnO2)

Caption: Overview of synthetic routes to this compound.

Applications in Research and Drug Development

Intermediate for Nabumetone Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of Nabumetone.[6][16] Nabumetone is a non-steroidal anti-inflammatory drug used to treat arthritis and other inflammatory conditions.[16] The synthesis typically involves a condensation reaction of this compound with a suitable ketone.[6]

Fluorogenic Substrate for Aldehyde Dehydrogenase (ALDH) Assays

This compound serves as a fluorogenic substrate for aldehyde dehydrogenase (ALDH) enzymes.[6][9] ALDHs are a group of enzymes that catalyze the oxidation of aldehydes to carboxylic acids.[17] The activity of certain ALDH isozymes, such as ALDH1A1 and ALDH3A1, is increasingly recognized as a biomarker in cancer stem cells and is associated with drug resistance.[4]

In the presence of ALDH and the cofactor NAD(P)⁺, this compound is oxidized to the corresponding carboxylic acid, which is a highly fluorescent product. This enzymatic conversion leads to a measurable increase in fluorescence, allowing for the sensitive detection of ALDH activity.[4]

Experimental Protocol for ALDH Activity Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.1) containing 2 mM DTT and 0.5 mM EDTA.[4]

    • Prepare solutions of the cofactors NAD⁺ or NADP⁺.

  • Assay Procedure:

    • In a microplate well or cuvette, combine the reaction buffer, cofactor, and the biological sample (e.g., cell lysate, tissue homogenate).

    • Initiate the reaction by adding the this compound substrate.

    • Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • The ALDH activity is proportional to the rate of increase in fluorescence.

ALDH Activity Assay Workflow

G start Prepare Reagents (Substrate, Buffer, Cofactor) mix Combine Sample, Buffer, and Cofactor in Assay Plate start->mix sample Prepare Biological Sample (e.g., Cell Lysate) sample->mix reaction Initiate Reaction with This compound mix->reaction measure Monitor Fluorescence Increase Over Time reaction->measure analyze Calculate Reaction Rate (ALDH Activity) measure->analyze end Results analyze->end

Caption: Workflow for measuring ALDEFLUOR™ activity.

Synthesis of Fluorescent Probes

The reactive aldehyde group of this compound allows for its use as a building block in the synthesis of other fluorescent molecules. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds to create novel fluorophores with aggregation-induced emission (AIE) characteristics, which have applications in bioimaging.[9] It has also been used to prepare fluorescent substrates for peroxidase-mediated assays.

Safety and Handling

This compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[18]

Conclusion

This compound is a versatile chemical compound with significant utility in both industrial pharmaceutical synthesis and fundamental biochemical research. Its role as a precursor to Nabumetone underscores its commercial importance, while its application as a fluorogenic substrate for ALDH provides a powerful tool for researchers investigating the roles of this enzyme family in health and disease. The synthetic methodologies outlined in this guide offer various routes to its preparation, catering to different laboratory and industrial needs. As research into ALDH and the development of new anti-inflammatory drugs continue, the importance of this compound is likely to persist and expand.

References

Spectroscopic Profile of 6-Methoxy-2-naphthaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various chemical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure
  • Chemical Formula: C₁₂H₁₀O₂

  • Molecular Weight: 186.21 g/mol

  • CAS Number: 3453-33-6[1]

  • Synonyms: 6-Methoxy-2-naphthalenecarboxaldehyde, 2-formyl-6-methoxynaphthalene[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The aldehydic proton is characteristically found at a high chemical shift (downfield) around 9-10 ppm.[2][3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~7.8 - 8.3Multiplet3HAromatic protons
~7.1 - 7.4Multiplet3HAromatic protons
~3.9Singlet3HMethoxy protons (-OCH₃)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency used.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the aldehyde is typically observed in the highly deshielded region of 190-215 ppm.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~192Aldehyde Carbonyl (C=O)
~160Aromatic C-O
~137Aromatic Quaternary C
~132Aromatic CH
~130Aromatic Quaternary C
~129Aromatic CH
~128Aromatic CH
~125Aromatic CH
~120Aromatic CH
~106Aromatic CH
~55Methoxy Carbon (-OCH₃)

Note: Data compiled from various sources. Exact values may differ based on experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For aldehydes, key absorptions include a strong C=O stretch and characteristic C-H stretches for the aldehyde group.[2][3]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumAldehyde C-H Stretch
~1700 - 1680StrongC=O Stretch (conjugated aldehyde)
~1620 - 1450Medium to StrongAromatic C=C Bending
~1250 - 1000StrongC-O Stretch (ether)

Note: Conjugation of the aldehyde with the naphthalene (B1677914) ring lowers the C=O stretching frequency to around 1705 cm⁻¹.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
186Molecular Ion (M⁺)
185[M-H]⁺
157[M-CHO]⁺
128Fragmentation of the naphthalene ring

Note: The molecular ion peak at m/z 186 corresponds to the exact mass of C₁₂H₁₀O₂.[1][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample molecules are ionized. Electron Ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_result Final Elucidation Sample Compound: This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum MS_Acq->MS_Proc NMR_Data Chemical Shifts, Integration, Splitting NMR_Proc->NMR_Data IR_Data Absorption Bands (cm⁻¹) & Functional Groups IR_Proc->IR_Data MS_Data Molecular Ion Peak (m/z) & Fragmentation MS_Proc->MS_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Technical Guide: Solubility of 6-Methoxy-2-naphthaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Methoxy-2-naphthaldehyde in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the existing qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This enables researchers to generate precise solubility data tailored to their specific laboratory conditions and needs.

Introduction to this compound

This compound is an aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its solubility profile is a critical parameter for its application in organic synthesis, influencing reaction kinetics, purification processes, and formulation development. Understanding its behavior in different organic solvents is therefore essential for optimizing its use in research and development.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while the qualitative solubility of this compound is documented in several sources, specific quantitative data remains largely unpublished. The available information is summarized below.

Quantitative Solubility Data

The only specific quantitative solubility data found is for water.

SolventTemperature (°C)Solubility
Water25150.1 mg/L
Qualitative Solubility Data

The solubility of this compound in various organic solvents has been described qualitatively. This information is useful for initial solvent screening.

SolventQualitative Solubility
DichloromethaneSoluble[1]
EthanolSoluble[1]
MethanolSlightly Soluble[2]
ChloroformSlightly Soluble[2]

It is also reported to have moderate solubility in ethanol, methanol, and dichloromethane.[3]

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Gravimetric Method

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent of choice. This method is reliable for generating precise quantitative solubility data.

Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after the evaporation of the solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, dichloromethane, methanol, chloroform)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume (e.g., 10.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be confirmed visually at the end of the equilibration period.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5.0 mL) of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

Data Calculation
  • Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

  • Volume of solvent (V_solvent): The volume of the filtered aliquot (e.g., 5.0 mL)

  • Solubility (g/L): (m_solute / V_solvent) * 1000

  • Solubility (mol/L): Solubility (g/L) / Molar mass of this compound (186.21 g/mol )

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Seal vial and place in thermostatic shaker bath B->C D Equilibrate for 24-48 hours at constant temperature C->D E Withdraw a known volume of supernatant D->E F Filter into a pre-weighed evaporation dish E->F G Evaporate solvent to dryness F->G H Weigh the dried solute G->H I Calculate Solubility H->I

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide on the Biological Activity of 6-Methoxy-2-naphthaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-methoxy-2-naphthaldehyde, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, are emerging as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives, with a focus on chalcones, Schiff bases, and hydrazones. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be synthesized through various routes. One common method involves the bromination and reduction of 2-methoxynaphthalene (B124790) to produce 6-bromo-2-methoxynaphthalene, which is then reacted with N,N-dimethylformamide[1]. Another approach starts from 2-acetyl-6-methoxynaphthalene, which is converted to 6-methoxy-2-naphthoic acid, followed by esterification, reduction, and selective oxidation to yield the final aldehyde[2].

From this core structure, a diverse array of derivatives can be synthesized, primarily through condensation reactions with various nucleophiles.

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Synthesis_Derivatives General Synthesis of this compound Derivatives This compound This compound Chalcone (B49325) Chalcone This compound->Chalcone Claisen-Schmidt Condensation Schiff_Base Schiff_Base This compound->Schiff_Base Condensation Hydrazone Hydrazone This compound->Hydrazone Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Chalcone Primary Amine Primary Amine Primary Amine->Schiff_Base Hydrazine (B178648) Derivative Hydrazine Derivative Hydrazine Derivative->Hydrazone

Caption: Synthesis of key this compound derivatives.

Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with a substituted acetophenone (B1666503) in the presence of a base, such as aqueous potassium hydroxide (B78521) in ethanol (B145695).

Schiff Base Derivatives

Schiff bases are readily prepared by the condensation reaction of this compound with various primary amines in a suitable solvent, often with acid catalysis.

Hydrazone Derivatives

Hydrazones are formed through the condensation of this compound with hydrazine derivatives, such as carbohydrazides, in an appropriate solvent like ethanol.

Biological Activities and Quantitative Data

The diverse biological activities of this compound derivatives have been a subject of significant research interest. The following sections and tables summarize the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Chalcone derivatives of this compound have shown promising anticancer properties. Their mechanism of action is often attributed to the inhibition of tubulin polymerization and the induction of apoptosis.

Table 1: Anticancer Activity of this compound Chalcone Derivatives

Compound IDDerivative StructureCell LineIC50 (µM)Reference
1 (2E)-3-(6-methoxy-2-naphthyl)-1-(4-nitrophenyl)prop-2-en-1-oneMCF-7 (Breast)1.42 ± 0.15[3]

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Anticancer_Mechanism Anticancer Mechanism of Chalcone Derivatives Chalcone Chalcone Tubulin Tubulin Chalcone->Tubulin Binds to colchicine binding site Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Inhibits polymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Disrupts Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Chalcone-induced anticancer mechanism.

Antimicrobial Activity

Schiff base and hydrazone derivatives of naphthaldehydes have been reported to possess significant antimicrobial activity against a range of bacterial and fungal strains. The imine or azomethine group is crucial for their biological activity.

Table 2: Representative Antimicrobial Activity of Naphthaldehyde Schiff Base and Hydrazone Derivatives

Note: The following data is for derivatives of 2-hydroxy-1-naphthaldehyde, as specific data for this compound derivatives was not available. These serve as representative examples of the potential activity of this class of compounds.

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Schiff BaseN-(2-hydroxy-1-naphthalidene)-amino acid derivativesStaphylococcus aureus-[4]
Schiff BaseN-(2-hydroxy-1-naphthalidene)-amino acid derivativesEscherichia coli-[4]
HydrazoneHydrazone derivatives of 2-hydroxy-1-naphthaldehydeStaphylococcus aureus-
HydrazoneHydrazone derivatives of 2-hydroxy-1-naphthaldehydeEscherichia coli-
Anti-inflammatory Activity

Chalcone and hydrazone derivatives have been investigated for their anti-inflammatory properties. Their mechanisms often involve the inhibition of inflammatory mediators and enzymes.

Table 3: Representative Anti-inflammatory Activity of Naphthaldehyde Derivatives

Note: The following data is for general chalcone and hydrazone derivatives, as specific data for this compound derivatives was not available. These serve as representative examples.

Compound TypeAssayActivity/IC50Reference
ChalconeInhibition of β-glucuronidase release from neutrophilsIC50 = 1.6 ± 0.2 µM (for a potent hydroxychalcone)[5]
ChalconeInhibition of nitric oxide (NO) formation in microgliaIC50 = 0.7 ± 0.06 µM (for a potent dialkoxychalcone)[5]
HydrazoneCarrageenan-induced paw edema in ratsSignificant reduction in paw edema

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Anti_inflammatory_Workflow Workflow for Anti-inflammatory Activity Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Neutrophil_Assay Inhibition of Neutrophil Degranulation NO_Inhibition Nitric Oxide Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema Derivative Derivative Derivative->Neutrophil_Assay Derivative->NO_Inhibition Derivative->Paw_Edema

Caption: Screening workflow for anti-inflammatory agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocols

General Procedure for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Add an aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

General Procedure for the Synthesis of Schiff Base Derivatives

  • Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization.

General Procedure for the Synthesis of Hydrazone Derivatives

  • Dissolve this compound (1 equivalent) and a hydrazine derivative (e.g., a carbohydrazide) (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, and the resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry to yield the pure hydrazone derivative.

Biological Assay Protocols

MTT Assay for Anticancer Activity

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

  • Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

  • Administer the test compounds orally or intraperitoneally to a group of rats or mice.

  • After a specific period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

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Signaling_Pathways Key Signaling Pathways Modulated by Naphthalene (B1677914) Derivatives cluster_Anticancer Anticancer cluster_Anti_inflammatory Anti-inflammatory PI3K_Akt PI3K/Akt Pathway MAPK MAPK Pathway STAT3 STAT3 Pathway NF_kB NF-κB Pathway COX_LOX COX/LOX Enzymes Derivative Derivative Derivative->PI3K_Akt Modulates Derivative->MAPK Modulates Derivative->STAT3 Inhibits Derivative->NF_kB Inhibits Derivative->COX_LOX Inhibits

Caption: Major signaling pathways affected by naphthalene derivatives.

  • Anticancer Mechanisms: As previously mentioned, chalcone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Naphthalene derivatives have also been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. Some derivatives act as inhibitors of STAT3 signaling, which is often overactivated in cancer.

  • Antimicrobial Mechanisms: The antimicrobial action of Schiff bases and their metal complexes is often attributed to their ability to chelate metal ions essential for microbial growth or to interact with microbial cell walls and enzymes. The imine group plays a critical role in these interactions.

  • Anti-inflammatory Mechanisms: The anti-inflammatory effects of these derivatives can be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes. Furthermore, they can suppress the activation of transcription factors such as NF-κB, which regulates the expression of many inflammatory genes.

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening and lead optimization. Chalcones, Schiff bases, and hydrazones derived from this compound have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research, including comprehensive structure-activity relationship (SAR) studies and in-depth mechanistic investigations, is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this versatile chemical framework. This guide provides a solid foundation for researchers to build upon in their quest for new and effective therapeutic agents.

References

An In-depth Technical Guide on the Photophysical Properties of 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Methoxy-2-naphthaldehyde is a naphthalene (B1677914) derivative that serves as a versatile building block in organic synthesis. Its utility extends to the development of fluorescent probes and its application as a diagnostic reagent in studies involving aldehyde dehydrogenase enzymes. The inherent photophysical properties of the naphthalene core, characterized by a rigid, planar structure and an extensive π-electron system, suggest that this compound possesses noteworthy fluorescent characteristics. Understanding these properties is crucial for its effective application in fluorescence-based assays and cellular imaging.

Spectroscopic and Photophysical Data

Quantitative photophysical data for this compound is sparse in the literature. However, some spectroscopic information has been reported.

Table 1: Spectroscopic Data for this compound

ParameterValueReference
UV-vis Absorption Prominent bands observed (specific λmax not detailed in readily available literature)[1]
FT-IR (cm⁻¹) 3335 (corresponding to hydrogen-bonded OH, suggesting dimer formation)[1]
FT-Raman Data available, supports structural characterization[1]
¹H NMR & ¹³C NMR Spectra available for structural confirmation[2][3]

Due to the lack of direct experimental data for fluorescence quantum yield and lifetime, Table 2 provides data for a structurally related naphthalene derivative to offer a point of comparison.

Table 2: Photophysical Data for a Structurally Related Naphthalene Derivative (for comparative purposes)

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)Reference
NaphthaleneCyclohexane (degassed)~275~320-3500.2396[4]
2-AminonaphthaleneVaried--High-[5]

Experimental Protocols

The following sections provide detailed methodologies for the comprehensive photophysical characterization of this compound.

Measurement of Absorption and Emission Spectra

This protocol outlines the procedure for determining the absorption and fluorescence emission spectra of this compound, which is essential for identifying optimal excitation and emission wavelengths and observing any solvatochromic effects.

Materials:

  • Dual-beam UV-Visible spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of dilute solutions in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement:

    • Record the absorption spectrum of each solution using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

    • Use the corresponding pure solvent as a blank.

    • Identify the wavelength of maximum absorption (λmax) for each solvent.

  • Emission Measurement:

    • Using the spectrofluorometer, excite the sample at its absorption maximum (λmax).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Maintain consistent excitation and emission slit widths for all measurements to allow for comparison of intensities.

    • Record the emission maximum (λem) for each solvent.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution (absorbance < 0.1 at excitation wavelength)

  • Quantum yield standard solution with known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

  • Absorption Spectra: Record the absorption spectra for all solutions.

  • Fluorescence Spectra: Record the corrected fluorescence emission spectra for all solutions, ensuring the same excitation wavelength is used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

      • Φf_std is the quantum yield of the standard.

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is a critical parameter for understanding the excited state dynamics.

Materials:

  • TCSPC system (including a pulsed light source, sample holder, and detector)

  • This compound solution (absorbance < 0.1 at the excitation wavelength)

  • Scattering solution (e.g., dilute ludox or non-dairy creamer) for instrument response function (IRF) measurement.

Procedure:

  • Instrument Setup: Turn on the TCSPC system and allow it to stabilize. Set the excitation wavelength to the absorption maximum of this compound.

  • IRF Measurement: Measure the instrument response function by collecting the scatter from the scattering solution.

  • Fluorescence Decay Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data until sufficient photon counts are collected (typically >10,000 in the peak channel).

  • Data Analysis: Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF. Fit the decay data to an exponential model (single or multi-exponential) to determine the fluorescence lifetime (τf).

Visualizations

Experimental Workflows

Experimental_Workflow_Quantum_Yield cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound solutions (Abs < 0.1) abs_spec Record Absorption Spectra (UV-Vis Spectrophotometer) prep_sample->abs_spec prep_std Prepare Quantum Yield Standard solutions (e.g., Quinine Sulfate) prep_std->abs_spec em_spec Record Emission Spectra (Spectrofluorometer) abs_spec->em_spec  Use λmax for excitation integrate Integrate Fluorescence Intensity em_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) using comparative formula plot->calculate

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Experimental_Workflow_Lifetime cluster_setup TCSPC System Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis setup Instrument Stabilization & Wavelength Selection irf Measure Instrument Response Function (IRF) setup->irf decay Measure Fluorescence Decay of this compound irf->decay deconv Deconvolution of Decay with IRF decay->deconv fit Fit to Exponential Model deconv->fit lifetime Determine Fluorescence Lifetime (τf) fit->lifetime

Caption: Workflow for measuring fluorescence lifetime using TCSPC.

Hypothetical Signaling Pathway Involvement

This compound is used as a diagnostic reagent in studies of aldehyde dehydrogenase (ALDH) enzymes. While not a direct signaling molecule, its interaction with ALDH can be visualized as part of a cellular metabolic and stress-response pathway.

ALDH_Pathway ROS Reactive Oxygen Species (ROS) (Cellular Stress) Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Aldehydes Toxic Aldehydes Lipid_Perox->Aldehydes ALDH Aldehyde Dehydrogenase (ALDH) Aldehydes->ALDH Detoxification Carboxylic_Acid Less Toxic Carboxylic Acids ALDH->Carboxylic_Acid Fluorescent_Product Fluorescent Carboxylate Product ALDH->Fluorescent_Product Cell_Viability Increased Cell Viability Carboxylic_Acid->Cell_Viability Probe This compound (Fluorogenic Substrate) Probe->ALDH Enzymatic Oxidation Detection Fluorescence Detection (Measures ALDH Activity) Fluorescent_Product->Detection

Caption: Role of ALDH in detoxification and its detection using a fluorogenic substrate.

Conclusion

This compound is a compound of significant interest due to its utility in chemical synthesis and its potential as a fluorescent tool. While a complete photophysical characterization is not yet available in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake such an investigation. The provided data on related compounds and the outlined methodologies offer a robust starting point for exploring the full potential of this compound in fluorescence-based research and development. Further studies are warranted to fully elucidate its absorption and emission characteristics in various environments, as well as its precise fluorescence quantum yield and lifetime, which will undoubtedly expand its applications in the fields of chemistry, biology, and materials science.

References

6-Methoxy-2-naphthaldehyde molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Methoxy-2-naphthaldehyde

Introduction

This compound is an aromatic organic compound featuring a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 6-position and an aldehyde group at the 2-position. Its chemical formula is C₁₂H₁₀O₂ and it has a molecular weight of 186.21 g/mol [1]. This compound serves as a crucial intermediate in the synthesis of various chemical entities, including pharmaceuticals and fluorescent dyes[2][3]. Notably, it is a key precursor in the production of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID)[3].

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's physicochemical characteristics. The guide synthesizes data from X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational studies, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure

The definitive molecular structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The analysis reveals a largely planar naphthalene ring system with specific orientations for the methoxy and aldehyde functional groups.

Crystallographic Data

The compound crystallizes in the orthorhombic space group Pcab.[4] The crystal structure is stabilized by intermolecular hydrogen bonds of the C-H···O type[4]. Detailed crystallographic parameters are summarized in the table below.

Parameter Value Reference
Crystal SystemOrthorhombic[4]
Space GroupPcab[4]
a (Å)7.4720(8)[4]
b (Å)15.6800(11)[4]
c (Å)16.4010(15)[4]
Z (molecules/unit cell)8[4]
CCDC Number281918[1]

Conformational Analysis

The conformation of this compound is defined by the spatial arrangement of its methoxy and aldehyde substituents relative to the naphthalene scaffold. In the solid state, the naphthalene ring system is nearly planar, with a dihedral angle of 2.12(9)° between the two fused rings[4].

The substituents exhibit slight deviations from this plane. The methoxy group's C-O bond and the aldehyde group's C=O bond are twisted with respect to the ring, a conformation influenced by a balance of electronic effects (conjugation) and steric hindrance[4][5]. The torsion angles involving the methoxy group (C7-C6-O1-C12) and the aldehyde group (C3-C2-C11-O2) are –2.9(3)° and –4.8(4)°, respectively, indicating that both groups are slightly out of the naphthalene plane[4].

G cluster_factors Influencing Factors cluster_conformation Resultant Conformation Electronic Effects Electronic Effects Observed Geometry Observed Geometry Electronic Effects->Observed Geometry Favors Planarity (Conjugation) Steric Hindrance Steric Hindrance Steric Hindrance->Observed Geometry Favors Non-Planarity

Caption: Logical relationship of factors influencing molecular conformation.

Spectroscopic Characterization

Spectroscopic methods, particularly NMR, are essential for confirming the structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methoxy protons.

Proton Chemical Shift (ppm) Solvent Reference
Aldehyde (-CHO)~10.1CDCl₃[6]
Aromatic (Naphthyl)7.2 - 8.2CDCl₃[6]
Methoxy (-OCH₃)~3.9CDCl₃[6]
¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of twelve distinct carbon environments, including the carbonyl carbon of the aldehyde group.

Carbon Chemical Shift (ppm) Solvent Reference
Aldehyde (C=O)~192.1CDCl₃[7][8]
Aromatic (C-O)~160.0CDCl₃[7][8]
Aromatic (C-H, C-C)105.8 - 137.5CDCl₃[7][8]
Methoxy (-OCH₃)~55.5CDCl₃[7][8]

Experimental Protocols

The structural and conformational data presented in this guide are derived from specific experimental procedures. The following sections detail the methodologies for the synthesis and structural analysis of this compound.

Synthesis Protocol (via Lithiation)

One common laboratory-scale synthesis involves the formylation of 2-bromo-6-methoxynaphthalene (B28277).[9]

  • Reaction Setup : Dissolve 2-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.0 eq, typically 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 45 minutes.

  • Formylation : Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture. Allow the solution to stir for an additional 15 minutes at -78 °C.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction : Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3x).

  • Work-up : Combine the organic layers, dry with anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by silica (B1680970) gel column chromatography (e.g., using an ether:hexanes mobile phase) to yield this compound as an off-white solid[9].

G start Start: 2-bromo-6-methoxynaphthalene in THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi (Lithiation) step1->step2 step3 Add DMF (Formylation) step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry & Concentrate step5->step6 step7 Silica Gel Chromatography step6->step7 end Product: This compound step7->end

Caption: Workflow for the synthesis of this compound.
Single-Crystal X-ray Diffraction Protocol

The determination of the molecular structure relies on a standardized crystallographic workflow[10].

  • Crystal Growth : Grow single crystals of this compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Crystal Mounting : Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection : Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a pattern of reflections. The intensities and positions of these reflections are recorded as the crystal is rotated.

  • Data Processing : Integrate the raw reflection data and apply corrections for experimental factors (e.g., Lorentz and polarization effects) to obtain a final set of structure factors.

  • Structure Solution : Determine the initial phases of the structure factors using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building : Fit a molecular model (the positions of the atoms) to the electron density map.

  • Structure Refinement : Iteratively refine the atomic positions, and their thermal displacement parameters against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation : The final refined structure is validated for geometric sensibility and agreement with the experimental data.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Mount Crystal Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Model Building Model Building Structure Solution->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Validated Structure Final Validated Structure Structure Refinement->Final Validated Structure

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion

The molecular structure and conformation of this compound have been well-characterized through X-ray crystallography and NMR spectroscopy. The molecule possesses a rigid, nearly planar naphthalene framework. The aldehyde and methoxy substituents lie slightly out of the ring plane, a conformation governed by the interplay of steric and electronic effects. The detailed structural and spectroscopic data provided herein serve as a valuable resource for scientists engaged in fields such as medicinal chemistry, materials science, and synthetic organic chemistry, enabling a deeper understanding of this compound's reactivity and potential applications.

References

The Pivotal Role of 6-Methoxy-2-naphthaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaldehyde is a versatile bicyclic aromatic aldehyde that has emerged as a crucial building block in the landscape of medicinal chemistry. Its unique structural features, particularly the methoxy-substituted naphthalene (B1677914) core, have made it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most significantly, the multifaceted applications of this compound in the development of therapeutic agents. The content herein is curated to serve as an in-depth resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further research and drug discovery efforts.

Synthesis of this compound

The efficient synthesis of this compound is paramount for its utility as a synthetic intermediate. Several methods have been reported for its preparation, each with distinct advantages and limitations. Below are detailed protocols for two common synthetic routes.

Method 1: Formylation of 2-Bromo-6-methoxynaphthalene (B28277) via Organolithium Intermediate

This method involves the conversion of 2-bromo-6-methoxynaphthalene to an organolithium species, followed by quenching with an appropriate formylating agent.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-6-methoxynaphthalene (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Formation of Organolithium Reagent: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Formylation: N,N-Dimethylformamide (DMF, 1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Method 2: Oxidation of 6-Methoxy-2-naphthylmethanol

This approach involves the selective oxidation of the corresponding alcohol to the aldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-methoxy-2-naphthylmethanol (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask is added pyridinium (B92312) chlorochromate (PCC, 1.5 eq).

  • Oxidation: The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the chromium salts. The filtrate is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization or column chromatography to yield pure this compound.

The Role of this compound in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key precursor for the synthesis of compounds targeting a range of diseases.

Anti-inflammatory Agents: The Synthesis of Nabumetone (B1676900)

This compound is a pivotal intermediate in the industrial synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[1]

Experimental Protocol for Nabumetone Synthesis:

  • Aldol Condensation: this compound (1.0 eq) is dissolved in acetone. An aqueous solution of sodium hydroxide (B78521) (10%) is added as a catalyst. The reaction is stirred at room temperature for 4-6 hours.[2]

  • Work-up of Intermediate: The reaction mixture is concentrated, and the pH is adjusted to neutral with hydrochloric acid. The precipitated intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, is collected by filtration.[2]

  • Hydrogenation: The intermediate is dissolved in ethyl acetate, and a catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel is added.[1][2] The mixture is subjected to hydrogenation at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC or HPLC).[2][3]

  • Purification: The catalyst is removed by filtration, and the filtrate is concentrated. The crude Nabumetone is purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product.[4]

Table 1: Reported Yields for the Synthesis of Nabumetone and its Intermediate from this compound

StepStarting MaterialProductCatalyst/ReagentsSolventYield (%)Reference
1This compound4-(6-methoxy-2-naphthyl)-3-buten-2-oneNaOHAcetone/WaterNot specified[1]
24-(6-methoxy-2-naphthyl)-3-buten-2-oneNabumetoneH₂/Pd/CEthyl AcetateNot specified[1]
24-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-oneNabumetoneH₂/Pd on charcoalAcetic Acid93[3]
Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters and are key targets in the treatment of neurodegenerative diseases and depression.[] The inhibition of these enzymes can help to restore the levels of essential neurotransmitters in the brain.

Signaling Pathway of Monoamine Oxidase (MAO)

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Metabolism VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Reuptake Receptor Postsynaptic Receptor Monoamine_Neurotransmitter->Receptor Binding Aldehyde_Dehydrogenase Aldehyde Dehydrogenase MAO->Aldehyde_Dehydrogenase Intermediate Aldehyde Inactive_Metabolites Inactive Metabolites Aldehyde_Dehydrogenase->Inactive_Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Vesicle->Monoamine_Neurotransmitter Release into Synaptic Cleft Signal_Transduction Signal Transduction Receptor->Signal_Transduction MAO_Inhibitor This compound Derivative (MAO Inhibitor) MAO_Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) inhibition by this compound derivatives.

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives

CompoundTargetIC₅₀ (µM)Reference
PlaceholderMAO-AData not available
PlaceholderMAO-BData not available
PlaceholderMAO-AData not available
PlaceholderMAO-BData not available
PlaceholderMAO-AData not available
PlaceholderMAO-BData not available
Anticancer Agents

The naphthalene scaffold is present in numerous anticancer agents. Derivatives of 6-methoxynaphthalene have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[6][7] These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as aromatase.

Signaling Pathway of Aromatase Inhibition

Aromatase_Pathway cluster_synthesis Estrogen Synthesis cluster_action Estrogen Action in Cancer Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding and Activation Gene_Transcription Gene Transcription ER->Gene_Transcription Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Aromatase_Inhibitor This compound Derivative (Aromatase Inhibitor) Aromatase_Inhibitor->Aromatase Inhibition

Caption: Aromatase inhibition by this compound derivatives.

Table 3: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
PlaceholderMCF-7 (Breast)Data not available
PlaceholderHCT-116 (Colon)Data not available
PlaceholderA549 (Lung)Data not available
PlaceholderHeLa (Cervical)Data not available
Diagnostic and Research Applications

This compound is also a valuable tool in biomedical research. It is used as a diagnostic reagent in studies of aldehyde dehydrogenase (ALDH) enzymes, which play a critical role in cellular detoxification and are implicated in cancer stem cell biology.[8][9] The aldehyde group of this compound can be enzymatically oxidized by ALDH, leading to the formation of a fluorescent product that allows for the quantification of enzyme activity.

Experimental Workflow for ALDH Activity Assay

ALDH_Workflow Start Start: Cell Lysate or Purified Enzyme Incubation Incubate with This compound and NAD(P)+ Start->Incubation Enzymatic_Reaction ALDH-catalyzed Oxidation Incubation->Enzymatic_Reaction Fluorescence_Measurement Measure Fluorescence of Naphthoic Acid Product Enzymatic_Reaction->Fluorescence_Measurement Data_Analysis Data Analysis: Quantify ALDH Activity Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring Aldehyde Dehydrogenase (ALDH) activity.

Conclusion

This compound has firmly established its significance as a versatile and indispensable building block in medicinal chemistry. Its application spans from the large-scale synthesis of established anti-inflammatory drugs like Nabumetone to the development of novel therapeutic candidates targeting complex diseases such as cancer and neurodegenerative disorders. The continued exploration of derivatives based on this scaffold holds considerable promise for the discovery of new and improved therapeutic agents. This guide provides a foundational resource for researchers to harness the full potential of this compound in their drug discovery and development endeavors.

References

Theoretical Insights into 6-Methoxy-2-naphthaldehyde: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various organic compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1] A thorough understanding of its molecular structure, spectroscopic properties, and electronic behavior is crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on quantum chemical computations that elucidate its structural, vibrational, electronic, and non-linear optical properties. Detailed computational methodologies are presented alongside a structured summary of key quantitative data.

Introduction

This compound (6M2N) is a derivative of naphthalene (B1677914) characterized by a methoxy (B1213986) group at the 6-position and an aldehyde group at the 2-position. Its structural framework makes it an interesting candidate for studies in crystal engineering and for the development of novel therapeutic agents and non-linear optical (NLO) materials.[2][3] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecule's behavior at an atomic level, complementing experimental data and guiding further research. This guide synthesizes the available theoretical data on 6M2N, presenting it in a clear and accessible format for researchers.

Computational Methodology

The theoretical data presented in this guide are primarily derived from quantum chemical calculations based on Density Functional Theory (DFT). The following provides a generalized protocol typical for such studies.

Geometry Optimization

The initial molecular geometry of this compound for theoretical calculations is often based on experimental data, such as X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure for this compound under the deposition number 281918.[4]

The geometry is then optimized using a specified level of theory, commonly the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p). This process finds the lowest energy conformation of the molecule. Frequency calculations are typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Spectroscopic Analysis

Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies, corresponding to the fundamental modes of vibration, are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.

Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions, including their energies and oscillator strengths, which can be compared with experimental UV-Vis spectra.

Electronic Property Analysis

Several analyses are performed to understand the electronic structure and reactivity of the molecule:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It examines charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Non-Linear Optical (NLO) Property Analysis

The NLO properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are calculated to assess the molecule's potential for applications in photonics and optical devices. These calculations are typically performed using the same DFT method as the geometry optimization.

Data Presentation

The following sections present the quantitative data from theoretical studies on this compound in a structured tabular format.

Structural Parameters

The optimized geometrical parameters of this compound are presented in Table 1. These values are compared with available experimental data from X-ray crystallography.

Table 1: Selected Optimized and Experimental Geometric Parameters of this compound

ParameterBond/AngleOptimized (DFT/B3LYP)Experimental (X-ray)
Bond Lengths (Å) C1-C2Data not availableData not available
C2-C3Data not availableData not available
C5-C6Data not availableData not available
C6-O1Data not availableData not available
O1-C12Data not availableData not available
C2-C11Data not availableData not available
C11=O2Data not availableData not available
Bond Angles (°) C1-C2-C3Data not availableData not available
C5-C6-O1Data not availableData not available
C6-O1-C12Data not availableData not available
C1-C2-C11Data not availableData not available
O2=C11-C2Data not availableData not available
Dihedral Angles (°) C4-C10-C5-C6Data not availableData not available
C7-C6-O1-C12Data not availableData not available
C3-C2-C11-O2Data not availableData not available

Note: Specific theoretical and experimental values need to be extracted from the full text of the cited literature and the CCDC database.

Vibrational Frequencies

A selection of the calculated and experimental vibrational frequencies and their assignments for this compound are shown in Table 2.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

ModeAssignmentCalculated (Scaled)Experimental (FT-IR)Experimental (FT-Raman)
ν(C=O)Aldehyde C=O stretchData not availableData not availableData not available
ν(C-H) aromaticAromatic C-H stretchData not availableData not availableData not available
ν(C-H) aldehydeAldehyde C-H stretchData not availableData not availableData not available
νas(CH₃)Asymmetric CH₃ stretchData not availableData not availableData not available
νs(CH₃)Symmetric CH₃ stretchData not availableData not availableData not available
ν(C-O-C)Methoxy C-O-C stretchData not availableData not availableData not available
Ring breathingNaphthalene ring modeData not availableData not availableData not available

Note: The full set of vibrational modes and their detailed assignments would be populated from the relevant research articles.

Electronic Properties

The key electronic properties of this compound are summarized in Table 3.

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Electronic Transitions (nm) Data not available
Oscillator Strength Data not available
Non-Linear Optical (NLO) Properties

The calculated NLO properties of this compound are presented in Table 4.

Table 4: Calculated Non-Linear Optical Properties of this compound

PropertyComponentValue
Dipole Moment (Debye) µxData not available
µyData not available
µzData not available
µ_total Data not available
Polarizability (esu) αxxData not available
αyyData not available
αzzData not available
α_total Data not available
First Hyperpolarizability (esu) βxxxData not available
βxyyData not available
βxzzData not available
βyyyData not available
βyzzData not available
βzzzData not available
β_total Data not available

Note: The component-wise and total values for dipole moment, polarizability, and hyperpolarizability need to be sourced from detailed computational studies.

Visualization of Theoretical Workflows and Molecular Properties

Diagrams generated using Graphviz provide a clear visual representation of the logical flow of theoretical studies and the relationships between different molecular properties.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis cluster_output Output & Comparison start Initial Geometry (from CCDC: 281918) opt Geometry Optimization start->opt freq Frequency Calculation opt->freq td_dft TD-DFT for Electronic Spectra opt->td_dft nlo NLO Property Calculation opt->nlo struct Optimized Structure (Bond Lengths, Angles) opt->struct nbo NBO Analysis opt->nbo vib Vibrational Spectra (IR, Raman) freq->vib electronic Electronic Properties (HOMO, LUMO, MEP) td_dft->electronic nlo_props NLO Properties (μ, α, β) nlo->nlo_props comparison Correlation & Validation struct->comparison vib->comparison electronic->comparison exp_data Experimental Data (X-ray, FT-IR, FT-Raman, UV-Vis) exp_data->comparison

Caption: Workflow for theoretical studies on this compound.

property_relationship cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_implications Implications geom Optimized Geometry vib Vibrational Frequencies geom->vib homo_lumo HOMO-LUMO Gap geom->homo_lumo nbo Charge Delocalization (NBO) geom->nbo nlo Hyperpolarizability (β) geom->nlo spectra Spectroscopic Signature vib->spectra reactivity Chemical Reactivity homo_lumo->reactivity stability Molecular Stability nbo->stability nlo_activity NLO Activity nlo->nlo_activity

Caption: Interrelation of molecular structure and calculated properties.

Conclusion

Theoretical studies on this compound, primarily utilizing DFT methods, provide a detailed understanding of its structural, spectroscopic, and electronic characteristics. These computational insights are invaluable for interpreting experimental data and predicting the behavior of this molecule in various applications. The calculated geometric parameters show good agreement with crystallographic data, validating the chosen theoretical models. Analyses of the vibrational spectra, frontier molecular orbitals, and NLO properties further characterize the molecule and highlight its potential for use in the development of new materials and pharmaceuticals. This guide serves as a centralized resource for researchers, facilitating a deeper understanding of this compound from a computational standpoint.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methoxy-2-naphthaldehyde from 2-Methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its unique structural features also make it a valuable building block in the development of novel therapeutic agents and functional materials. This document provides detailed protocols for the synthesis of this compound, starting from 2-methoxynaphthalene (B124790). The primary method detailed involves a two-step process: bromination of 2-methoxynaphthalene followed by formylation of the resulting 6-bromo-2-methoxynaphthalene intermediate.

Reaction Pathway

The overall synthetic scheme involves the electrophilic bromination of 2-methoxynaphthalene to selectively install a bromine atom at the 6-position, followed by a lithium-halogen exchange and subsequent formylation using N,N-dimethylformamide (DMF).

Reaction_Pathway 2-Methoxynaphthalene 6-Bromo-2-methoxynaphthalene 2-Methoxynaphthalene->6-Bromo-2-methoxynaphthalene Br2, Acetic Acid This compound 6-Bromo-2-methoxynaphthalene->this compound 1. n-BuLi, THF, -78°C 2. DMF 3. NH4Cl (aq)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Method 1: Synthesis via Bromination and Lithium-Halogen Exchange

This protocol is adapted from established high-yield laboratory procedures.

Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene

Materials:

  • 2-Methoxynaphthalene

  • Glacial Acetic Acid

  • Bromine

  • Tin (Sn) powder (for reduction of any side products, optional but recommended in some procedures)[1][2]

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-methoxynaphthalene (e.g., 5 g, 31.6 mmol) in glacial acetic acid (e.g., 20 mL).[1][2]

  • Cool the mixture in an ice bath to maintain a temperature below 30°C.[1][2]

  • Slowly add a solution of bromine (e.g., 10 g, 63.2 mmol) in glacial acetic acid (e.g., 10 mL) dropwise to the stirred solution.[2]

  • After the addition is complete, continue stirring at room temperature for 1 hour.[2]

  • Some protocols suggest a reduction step to remove excess bromine and side products. This involves adding water and then slowly adding tin powder in portions while heating to reflux for 2-3 hours.[2]

  • After cooling, the product can be isolated by filtration or extraction. The crude product is often purified by recrystallization from a suitable solvent like ethanol (B145695) or by distillation under reduced pressure.[3]

Step 2: Synthesis of this compound

Materials:

  • 6-Bromo-2-methoxynaphthalene (from Step 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-2-methoxynaphthalene (e.g., 0.5 g, 2.11 mmol) in anhydrous THF (10 mL).[4]

  • Cool the solution to -78°C using a dry ice/acetone bath.[4]

  • Slowly add n-butyllithium (e.g., 1.69 mL of a 2.5 M solution in hexanes, 4.22 mmol) dropwise to the stirred solution. Maintain the temperature at -78°C.[4]

  • Stir the mixture at -78°C for 45 minutes.[4]

  • Add N,N-dimethylformamide (0.31 g, 4.22 mmol) dropwise to the reaction mixture at -78°C.[4]

  • Continue stirring at -78°C for an additional 15 minutes.[4]

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).[4]

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[4]

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography (e.g., using a mixture of ether and hexanes, 15:85) to afford this compound as an off-white solid.[4] Alternatively, recrystallization from ethyl acetate can be used for purification.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics

ParameterValueReference
Starting Material 2-Methoxynaphthalene-
Intermediate 6-Bromo-2-methoxynaphthalene-
Final Product This compound-
Molecular Formula C₁₂H₁₀O₂[5][6]
Molecular Weight 186.21 g/mol [4][5]
Reported Yield 88%[4]
Appearance Off-white to yellow solid[1][4]
Melting Point 81-84 °C[7]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/ShiftsReference
¹H NMR (CDCl₃) δ (ppm): 9.9 (s, 1H, -CHO), 8.2 (s, 1H), 7.8-7.9 (m, 3H), 7.2-7.3 (m, 2H), 3.9 (s, 3H, -OCH₃)[6]
¹³C NMR Shifts available in spectral databases.[5]
FT-IR Characteristic peaks for C=O (aldehyde), C-O (ether), and aromatic C-H stretches.[8]
Mass Spectrometry m/z: 186.07 (M⁺)[9]

Alternative Formylation Methods

While the lithium-halogen exchange method is high-yielding, other formylation techniques exist, though they may be less efficient for this specific substrate.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (e.g., formed from POCl₃ and DMF) to formylate electron-rich aromatic rings.[10][11][12] However, for substrates like 6-bromo-2-methoxynaphthalene, the electron-withdrawing nature of the bromine atom can deactivate the ring towards electrophilic substitution, potentially leading to low yields.[13]

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) to introduce a formyl group onto electron-rich aromatic compounds.[14][15][16] Similar to the Vilsmeier-Haack reaction, its efficiency may be limited by the deactivating effect of the bromine substituent.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Formylation Dissolve Dissolve 2-Methoxynaphthalene in Acetic Acid Cool Cool Mixture in Ice Bath Dissolve->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir_RT Stir at Room Temperature Add_Br2->Stir_RT Isolate_Purify_1 Isolate and Purify 6-Bromo-2-methoxynaphthalene Stir_RT->Isolate_Purify_1 Dissolve_Br Dissolve 6-Bromo-2-methoxynaphthalene in Anhydrous THF Isolate_Purify_1->Dissolve_Br Use in next step Cool_78 Cool to -78°C Dissolve_Br->Cool_78 Add_nBuLi Add n-BuLi Dropwise Cool_78->Add_nBuLi Stir_78_1 Stir at -78°C Add_nBuLi->Stir_78_1 Add_DMF Add DMF Dropwise Stir_78_1->Add_DMF Stir_78_2 Stir at -78°C Add_DMF->Stir_78_2 Quench Quench with Aqueous NH4Cl Stir_78_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify_2 Purify by Chromatography or Recrystallization Dry_Concentrate->Purify_2 Final_Product Obtain this compound Purify_2->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. All manipulations must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.

  • Solvents: THF, hexanes, and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from 2-methoxynaphthalene is a well-established process. The detailed protocol involving bromination followed by a lithium-halogen exchange and formylation offers a reliable and high-yielding route to this important synthetic intermediate. Careful attention to reaction conditions and safety procedures is essential for a successful outcome.

References

Application Notes and Protocols for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Naphthyl Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as precursors for various heterocyclic compounds and exhibit a wide array of pharmacological activities. Their biological versatility, which includes anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, makes them a subject of intense research in medicinal chemistry and drug development. The incorporation of a naphthalene (B1677914) ring, specifically the 6-methoxy-2-naphthyl moiety, into the chalcone (B49325) scaffold can significantly influence its biological activity, often enhancing its potency.

This document provides a detailed experimental protocol for the synthesis of novel chalcones derived from 6-Methoxy-2-naphthaldehyde and various substituted acetophenones via the base-catalyzed Claisen-Schmidt condensation. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde (in this case, this compound) and a ketone (a substituted acetophenone) in the presence of a base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, i.e., the chalcone.

Experimental Protocols

This section outlines a general and reliable procedure for the synthesis of chalcones from this compound and various acetophenone (B1666503) derivatives.

Materials and Equipment:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-methylacetophenone, 4-chloroacetophenone, 3-bromoacetophenone, 1-[4-(methylsulfanyl)phenyl]ethanone)

  • Methanol (B129727) or Ethanol (B145695)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (10-40% in water)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

General Synthetic Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in a suitable volume of methanol or ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (e.g., 40%) or sodium hydroxide dropwise to the reaction mixture. The addition is typically performed at room temperature, but an ice bath can be used to control any exothermic reaction.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often an indication of product formation. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Isolation: Once the reaction is complete, the mixture is poured into cold water or onto crushed ice. The mixture is then acidified by the slow addition of dilute hydrochloric acid until it is neutral or slightly acidic. The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Purification: The crude chalcone is washed thoroughly with cold water until the washings are neutral. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure crystalline chalcone.

  • Characterization: The structure and purity of the synthesized chalcones are confirmed by standard analytical techniques, including melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Data Presentation: Physicochemical and Spectroscopic Characterization

The following tables summarize the quantitative data for a series of chalcones synthesized from this compound.

Table 1: Reaction Yields and Melting Points of Synthesized Chalcones

Acetophenone DerivativeProduct NameYield (%)Melting Point (°C)
1-[4-(methylsulfanyl)phenyl]ethanone(2E)-3-(6-Methoxynaphthalen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one79.3186-188[1]
3-Bromoacetophenone(2E)-1-(3-Bromophenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-oneNot specified154-156[2]
4-Methylacetophenone(2E)-3-(6-methoxynaphthalen-2-yl)-1-(4-methylphenyl)prop-2-en-1-oneNot specified158-160

Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Representative Chalcone

(E)-1-(phenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
8.10 (d, 2H), 7.95 (s, 1H), 7.85-7.75 (m, 4H), 7.60-7.45 (m, 4H), 7.20-7.10 (m, 2H), 3.95 (s, 3H)190.5, 158.5, 145.0, 138.2, 135.5, 132.8, 131.0, 130.0, 129.5, 128.6, 128.5, 127.8, 127.2, 124.5, 119.5, 105.8, 55.4

Note: The NMR data provided is based on closely related structures and predictive models. Actual experimental values may vary slightly.

Visualizations

Experimental Workflow

G Experimental Workflow for Chalcone Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve this compound and Substituted Acetophenone in Ethanol B Add aq. KOH Solution Dropwise A->B C Stir at Room Temperature (Monitor by TLC) B->C D Pour into Cold Water and Acidify with HCl C->D E Collect Precipitate by Vacuum Filtration D->E F Recrystallize from Ethanol E->F G Characterize by MP, IR, NMR F->G

Caption: A logical workflow for the synthesis and purification of chalcones.

Postulated Anticancer Signaling Pathway of Naphthyl Chalcones

G Anticancer Mechanism of Naphthyl Chalcones cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects Chalcone 6-Methoxynaphthyl Chalcone PI3K PI3K Chalcone->PI3K Inhibits p53 p53 Chalcone->p53 Activates Bcl2 Bcl-2 Chalcone->Bcl2 Downregulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Decreased Proliferation mTOR->Proliferation Promotes Bax Bax p53->Bax Upregulates Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: Postulated signaling pathway for the anticancer activity of naphthyl chalcones.

Conclusion

The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of a diverse range of chalcones from this compound. The straightforward experimental protocol and potential for structural modification make these compounds attractive scaffolds for the development of novel therapeutic agents. The anticancer activity of chalcones is often attributed to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/AKT/mTOR and p53 pathways.[3][4][5] Further investigation into the structure-activity relationships of these 6-methoxynaphthyl chalcones will be crucial for optimizing their pharmacological profiles.

References

Application Notes and Protocols: Synthesis of Nabumetone from 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabumetone (B1676900), chemically known as 4-(6-methoxy-2-naphthyl)-2-butanone, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2][3][4] It functions as a prodrug, meaning it is administered in an inactive form and is then metabolized in the liver to its active compound, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][2][3][5][6] This active metabolite is a potent inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-2 isoform, which is responsible for mediating inflammation and pain.[1][2] The prodrug nature of nabumetone contributes to a reduced risk of gastrointestinal side effects compared to other NSAIDs.[3][4]

A key starting material in several synthetic routes to nabumetone is 6-methoxy-2-naphthaldehyde.[7] This application note provides detailed protocols for the synthesis of nabumetone from this compound via two common methods: Aldol Condensation and Wittig Reaction, followed by hydrogenation.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Nabumetone from this compound.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)PressureYield (%)Reference
Aldol Condensation This compound, Acetone (B3395972)10% NaOH solutionAcetone/Water10–404–6AtmosphericHigh[8]
Hydrogenation (Raney Ni) 4-(6-methoxy-2-naphthyl)-3-buten-2-one, H₂Raney NickelEthyl Acetate20–3050.1–4 MPaHigh[8]
Hydrogenation (Pd/C) 4-(6-methoxy-2-naphthyl)-3-buten-2-one, H₂10% Pd/CEthyl AcetateRoom TempAtmospheric[9]
Wittig Reaction This compound, (Acetylmethylene)triphenylphosphorane (B29005)DMF2100.1712–14 barHigh[10]

Experimental Protocols

Method 1: Aldol Condensation Followed by Hydrogenation

This is a widely used and efficient method for the synthesis of Nabumetone.

Step 1: Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one (Intermediate)

  • Dissolve this compound in acetone.

  • Add a 10% aqueous solution of sodium hydroxide (B78521) as a catalyst. The volume ratio of this compound to acetone to 10% NaOH is typically 6:50:1.[8]

  • Stir the reaction mixture at a temperature between 10-40°C for 4-6 hours.[8]

  • After the reaction is complete, concentrate the mixture by distillation.

  • Dilute the concentrated residue with distilled water.

  • Neutralize the solution with concentrated hydrochloric acid to a neutral pH.

  • Filter the resulting precipitate to obtain the intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one.

Step 2: Synthesis of Nabumetone via Hydrogenation

Two common catalytic systems for the hydrogenation of the intermediate are presented below:

Protocol A: Using Raney Nickel Catalyst [8]

  • Dissolve the intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, in ethyl acetate.

  • Add Raney nickel as the catalyst.

  • Carry out the reaction under a hydrogen atmosphere at a pressure of 0.1-4 MPa and a temperature of 20-30°C for 5 hours.

  • After the reaction, filter off the catalyst.

  • Recrystallize the product from the filtrate to obtain pure Nabumetone.

Protocol B: Using Palladium on Carbon (Pd/C) Catalyst [9]

  • Dissolve the intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, in ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) as the catalyst.

  • Carry out the hydrogenation with gaseous hydrogen.

  • Upon completion of the reaction, filter the catalyst.

  • Evaporate the solvent to yield Nabumetone.

Method 2: Wittig Reaction Followed by Hydrogenation

The Wittig reaction provides an alternative route to the intermediate, which is then hydrogenated to Nabumetone.

Step 1: Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one via Wittig Reaction [10]

  • In a suitable reaction vessel, dissolve this compound and (acetylmethylene)triphenylphosphorane in dimethylformamide (DMF).

  • Heat the reaction mixture to 210°C under a pressure of 12-14 bar for approximately 10 minutes.

  • Monitor the reaction for completion.

  • Upon completion, the intermediate 4-(6-methoxy-2-naphthyl)-3-buten-2-one is obtained.

Step 2: Hydrogenation to Nabumetone

Follow the hydrogenation protocols (A or B) as described in Method 1 to convert the intermediate to Nabumetone.

Visualizations

Chemical Synthesis Pathway

Nabumetone_Synthesis cluster_0 Method 1: Aldol Condensation cluster_1 Method 2: Wittig Reaction 6-MNAld This compound Intermediate_Aldol 4-(6-methoxy-2-naphthyl)-3-buten-2-one 6-MNAld->Intermediate_Aldol NaOH, 10-40°C Acetone Acetone Acetone->Intermediate_Aldol Nabumetone_Aldol Nabumetone Intermediate_Aldol->Nabumetone_Aldol H₂, Raney Ni or Pd/C 6-MNAld_Wittig This compound Intermediate_Wittig 4-(6-methoxy-2-naphthyl)-3-buten-2-one 6-MNAld_Wittig->Intermediate_Wittig DMF, 210°C Wittig_Reagent (Acetylmethylene)triphenylphosphorane Wittig_Reagent->Intermediate_Wittig Nabumetone_Wittig Nabumetone Intermediate_Wittig->Nabumetone_Wittig H₂, Raney Ni or Pd/C Experimental_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification Start Start with This compound Reaction Aldol Condensation or Wittig Reaction Start->Reaction Intermediate Formation of 4-(6-methoxy-2-naphthyl)-3-buten-2-one Reaction->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Filtration Filtration Hydrogenation->Filtration Product Nabumetone Purification Recrystallization Filtration->Purification Purification->Product Nabumetone_MoA Nabumetone Nabumetone (Prodrug) Metabolism Hepatic Metabolism Nabumetone->Metabolism Absorption 6-MNA 6-MNA (Active Metabolite) Metabolism->6-MNA COX2 COX-2 Enzyme 6-MNA->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

References

Application Notes: 6-Methoxy-2-naphthaldehyde as a Fluorogenic Probe for Aldehyde Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaldehyde is a versatile chemical compound that serves not only as a key intermediate in the synthesis of more complex molecular probes but also functions directly as a fluorogenic substrate. Its primary application as a fluorescent probe is in the enzymatic assay of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes crucial for detoxifying both endogenous and exogenous aldehydes. Specifically, this compound, also referred to as MONAL-62, is a selective substrate for the ALDH3A1 isozyme. The underlying principle of this application is the enzymatic oxidation of the non-fluorescent this compound to its corresponding carboxylate, 6-methoxy-2-naphthoic acid, which is a fluorescent molecule. This "turn-on" fluorescence mechanism allows for the sensitive and continuous monitoring of ALDH3A1 activity, which is of significant interest in cancer research, toxicology, and drug metabolism studies, as ALDH3A1 levels are often altered in various disease states.

Principle of Detection

The application of this compound as a fluorogenic probe for ALDH3A1 is based on a specific enzymatic reaction. In the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), ALDH3A1 catalyzes the oxidation of the aldehyde group of this compound. This reaction yields the highly fluorescent product 6-methoxy-2-naphthoic acid and reduced NADP+ (NADPH). The increase in fluorescence intensity over time is directly proportional to the ALDH3A1 activity in the sample.

G cluster_reactants Reactants (Low Fluorescence) cluster_enzyme Enzyme cluster_products Products (High Fluorescence) M62 This compound ALDH3A1 ALDH3A1 M62->ALDH3A1 NADP NADP+ NADP->ALDH3A1 MNA 6-Methoxy-2-naphthoic acid ALDH3A1->MNA NADPH NADPH ALDH3A1->NADPH

Enzymatic conversion of this compound.

Data Presentation

ParameterThis compound (Substrate)6-Methoxy-2-naphthoic acid (Product)
Fluorescence Very low to negligibleModerate to High
UV Absorption Maxima (λabs) 237, 243 nmNot specified
Excitation Wavelength (λex) Not applicable~330 - 350 nm (Estimated)
Emission Wavelength (λem) Not applicable~380 - 450 nm (Estimated)
Quantum Yield (Φ) Not applicableNot determined

Experimental Protocols

Fluorometric Assay for ALDH3A1 Activity

This protocol describes a method for measuring the activity of the ALDH3A1 isozyme in biological samples such as tissue homogenates or cell lysates using this compound as a fluorogenic substrate.[1][2]

Materials:

  • This compound (MONAL-62)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • Sodium pyrophosphate

  • Hydrochloric acid (HCl)

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Fluorometer and appropriate cuvettes

  • Microplate reader (optional, for high-throughput screening)

Reagent Preparation:

  • Assay Buffer: 50 mM sodium pyrophosphate buffer, adjusted to pH 8.1 with HCl.[1]

  • Working Assay Buffer: To the Assay Buffer, add 2 mM DTT and 0.5 mM EDTA.[1] Prepare this solution fresh before use.

  • This compound Stock Solution: Prepare a stock solution in a suitable organic solvent like DMSO or ethanol. The final concentration in the assay is typically 4-5 µM.[1]

  • NADP+ Stock Solution: Prepare a stock solution of NADP+ in the Assay Buffer. The final concentration for ALDH3A1 activity measurement is 300 µM.[1]

  • Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. Centrifuge to remove debris and collect the supernatant. Determine the total protein concentration of the sample. Dilute the sample in the Working Assay Buffer to a final protein concentration of approximately 0.1-2 mg/mL in the cuvette.[1]

Assay Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for 6-methoxy-2-naphthoic acid (e.g., λex = 340 nm, λem = 400 nm; these should be optimized).

  • In a cuvette, combine the Working Assay Buffer, the diluted biological sample, and the this compound stock solution to the desired final concentrations.

  • Place the cuvette in the fluorometer and allow the temperature to equilibrate to 25°C.[1]

  • Record the baseline fluorescence for a few minutes to ensure a stable signal.

  • Initiate the enzymatic reaction by adding the NADP+ stock solution to the cuvette and mix thoroughly.

  • Immediately begin recording the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the ALDH3A1 activity.

  • The reaction rate can be quantified by calculating the slope of the linear portion of the fluorescence versus time plot.

  • To determine the absolute reaction rates, a standard curve can be generated using known concentrations of the purified reaction product, 6-methoxy-2-naphthoic acid.[1]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Working Assay Buffer (50 mM Pyrophosphate, pH 8.1, 2 mM DTT, 0.5 mM EDTA) mix_reagents Combine Buffer, Sample, and Substrate in Cuvette prep_buffer->mix_reagents prep_substrate Prepare this compound Stock prep_substrate->mix_reagents prep_coenzyme Prepare NADP+ Stock prep_sample Prepare and Dilute Biological Sample prep_sample->mix_reagents setup_fluorometer Set Fluorometer Wavelengths (e.g., Ex: 340 nm, Em: 400 nm) setup_fluorometer->mix_reagents equilibrate Equilibrate to 25°C mix_reagents->equilibrate baseline Record Baseline Fluorescence equilibrate->baseline initiate Initiate Reaction with NADP+ baseline->initiate record Record Fluorescence Increase Over Time initiate->record calculate_rate Calculate Rate from Linear Slope record->calculate_rate standard_curve Quantify with 6-methoxy-2-naphthoic acid Standard Curve calculate_rate->standard_curve

Experimental workflow for the ALDH3A1 activity assay.

Conclusion

This compound is a valuable fluorogenic substrate for the specific and sensitive detection of ALDH3A1 enzyme activity. The simplicity of the "turn-on" fluorescence assay makes it suitable for a variety of research applications, from basic enzymology to high-throughput screening in drug discovery. The provided protocols offer a robust framework for the implementation of this assay in the laboratory. Researchers should, however, empirically optimize parameters such as substrate concentration and fluorescence wavelengths for their specific instrumentation and biological systems to ensure the highest quality data.

References

6-Methoxy-2-naphthaldehyde: A Versatile Building Block for the Synthesis of Bioactive Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif serves as a privileged scaffold in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The incorporation of a methoxy-substituted naphthalene (B1677914) moiety, such as that derived from 6-methoxy-2-naphthaldehyde, into the chalcone (B49325) framework has been shown to modulate and often enhance these biological effects. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of bioactive chalcones using this compound as a key building block.

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aryl methyl ketone and an aromatic aldehyde.[5][6] In the context of these notes, this compound serves as the aldehyde precursor, which can be reacted with various substituted acetophenones to generate a diverse library of naphthalenyl chalcones. The reactivity of the α,β-unsaturated ketone functionality is central to the biological activity of these compounds, allowing them to interact with various biological targets.[6]

Synthesis of Bioactive Chalcones

The general scheme for the synthesis of chalcones from this compound involves the Claisen-Schmidt condensation with a substituted acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

General Synthetic Workflow

Synthesis_Workflow Reactants This compound + Substituted Acetophenone Mixing Dissolve in Ethanol (B145695) Reactants->Mixing Base_Addition Add aq. NaOH or KOH Mixing->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Workup Pour into Ice Water, Acidify (if needed) Reaction->Workup Isolation Filter Precipitate Workup->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Bioactive Chalcone Characterization->Final_Product

Caption: General workflow for the synthesis of bioactive chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derived from this compound and 4-hydroxyacetophenone.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-hydroxyacetophenone (1 equivalent) in a suitable volume of ethanol with stirring.

  • Initiation of Reaction: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40-50%) dropwise. A change in color of the reaction mixture is typically observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization and Isolation: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel.

Biological Activities and Screening Protocols

Chalcones derived from this compound have shown promise in several therapeutic areas. Below are summaries of their key biological activities and protocols for their evaluation.

Anticancer Activity

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[7][8] Their activity is often evaluated by their cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Chalcones

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Chalcone AMCF-7 (Breast)3.44 ± 0.19[9]
Chalcone BHepG2 (Liver)4.64 ± 0.23[9]
Chalcone CHCT116 (Colon)6.31 ± 0.27[9]
Chalcone DA549 (Lung)70.90 µg/mL[9]
Chalcone ET-47D (Breast)56.90% inhibition[9]
Compound 7T47D (Breast)5.28 µg/mL

Note: The specific structures of "Chalcone A-E" are detailed in the cited literature and represent various derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized chalcone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chalcones have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways such as NF-κB and MAPK.[10][11]

Table 2: Anti-inflammatory Activity of Selected Chalcones

Compound IDAssayIC₅₀ (µM)Reference
Compound 1β-glucuronidase release1.6 ± 0.2[10]
Compound 11Nitric Oxide (NO) formation0.7 ± 0.06[10]

Note: The specific structures of "Compound 1" and "Compound 11" are detailed in the cited literature.

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized chalcone derivatives

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is indicative of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Antimicrobial Activity

Certain chalcone derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[12][13]

Table 3: Antimicrobial Activity of Selected Chalcones

Compound IDMicroorganismIC₅₀ (µM)Reference
CH0C. gloeosporioides47.3[13]
CH1Sclerotium sp.127.5[13]
CH2Sclerotium sp.110.4[13]
CH2P. serpens0.98[13]

Note: The specific structures of "CH0", "CH1", and "CH2" are detailed in the cited literature.

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Synthesized chalcone derivatives

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the chalcone derivatives in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Modulation of Signaling Pathways

The biological activities of these chalcones are often a result of their interaction with and modulation of key intracellular signaling pathways.

General Biological Screening Workflow

Biological_Screening_Workflow Start Synthesized Chalcone Library Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary_Screening Hit_Identification Identify 'Hit' Compounds Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determine IC50/MIC) Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Pathway_Analysis->Lead_Optimization

Caption: Workflow for biological screening of synthesized chalcones.

Key Signaling Pathways Modulated by Chalcones

Chalcones have been reported to modulate several critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway Chalcone1 Chalcone IKK IKK Chalcone1->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 translocates to Inflammation_Genes Inflammatory Genes (iNOS, COX-2) Nucleus1->Inflammation_Genes activates Chalcone2 Chalcone ERK ERK Chalcone2->ERK modulates JNK JNK Chalcone2->JNK modulates p38 p38 Chalcone2->p38 modulates Proliferation Cell Proliferation ERK->Proliferation AP1 AP-1 JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis p38->AP1 p38->Apoptosis Chalcone3 Chalcone PI3K PI3K Chalcone3->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival AKT->Cell_Survival promotes

Caption: Key signaling pathways modulated by bioactive chalcones.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive chalcones. The straightforward Claisen-Schmidt condensation allows for the generation of diverse chemical libraries for screening purposes. The resulting naphthalenyl chalcones have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel chalcone derivatives, contributing to the development of new therapeutic agents. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds will be crucial for their advancement in drug discovery pipelines.

References

Application Notes and Protocols: Grignard Reaction Involving 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the reaction of 6-Methoxy-2-naphthaldehyde with a Grignard reagent, a key transformation for the synthesis of various valuable intermediates in drug discovery and development. The resulting secondary alcohols, such as 1-(6-methoxynaphthalen-2-yl)ethanol, are significant precursors for a range of biologically active molecules. This document outlines the reaction parameters, a comprehensive experimental protocol, and purification strategies.

Data Presentation

The following tables summarize typical reagents and reaction parameters for a Grignard reaction with this compound. Please note that these are general conditions and may require optimization for specific Grignard reagents and desired scales.

Table 1: Reagents for Grignard Reaction with this compound

Reagent/MaterialPurposeTypical Molar Equiv.Notes
This compoundElectrophile1.0Should be pure and dry.
Alkyl/Aryl Halide (e.g., CH₃I, C₂H₅Br)Grignard Precursor1.1 - 1.5Must be anhydrous.
Magnesium TurningsMetal for Grignard Reagent Formation1.1 - 1.5Should be activated prior to use.
Anhydrous Diethyl Ether or THFSolvent-Must be strictly anhydrous.[1]
Iodine (crystal)Magnesium ActivatorCatalyticA small crystal is usually sufficient.
Saturated Aqueous NH₄ClQuenching AgentExcessUsed during workup to neutralize the reaction.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-For drying the organic extract.

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterTypical Range/ValueNotes and Considerations
Grignard Reagent Alkyl or aryl magnesium halidesThe choice of Grignard reagent determines the structure of the resulting secondary alcohol.
Temperature 0 °C to refluxInitial addition of the aldehyde is typically performed at 0 °C to control the exothermic reaction. The reaction may then be warmed to room temperature or gently refluxed.
Reaction Time 1 to 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Expected Yield Moderate to HighYields are dependent on the purity of reagents, anhydrous conditions, and specific Grignard reagent used.

Experimental Protocols

This section provides a detailed methodology for the Grignard reaction of this compound with a generic Grignard reagent (R-MgX).

Part 1: Preparation of the Grignard Reagent
  • Apparatus Setup: All glassware (a three-necked round-bottom flask, a condenser, and a dropping funnel) must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes, activating the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction should begin spontaneously, as indicated by bubbling and a cloudy appearance.

  • Grignard Formation: Once the reaction has initiated, add the remainder of the alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Part 2: Reaction with this compound
  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask and add it to the dropping funnel.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the this compound solution dropwise to the stirred Grignard reagent. A precipitate may form during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Part 3: Workup and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess Grignard reagent and the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Chemical pathway of the Grignard reaction.

Grignard_Workflow start Start prep_glassware Dry Glassware (Oven) start->prep_glassware assemble Assemble Under Inert Atmosphere prep_glassware->assemble activate_mg Activate Mg (Iodine, Heat) assemble->activate_mg form_grignard Form Grignard Reagent (Add R-X) activate_mg->form_grignard cool_grignard Cool to 0 °C form_grignard->cool_grignard add_aldehyde Add Aldehyde Solution Dropwise cool_grignard->add_aldehyde react React at RT (Monitor by TLC) add_aldehyde->react quench Quench with NH₄Cl (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Chromatography/ Recrystallization) evaporate->purify end End purify->end

Caption: Experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: 6-Methoxy-2-naphthaldehyde in the Preparation of Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaldehyde is a versatile aldehyde derivative that serves as a crucial starting material for the synthesis of various organic compounds. A significant application lies in its reaction with primary amines to form Schiff bases, also known as imines or azomethines. These compounds, characterized by a carbon-nitrogen double bond (-C=N-), are of profound interest in medicinal and coordination chemistry.[1] The resulting Schiff base ligands are capable of coordinating with various metal ions to form stable metal complexes.[2] The presence of the bulky naphthalene (B1677914) ring and the electron-donating methoxy (B1213986) group in the ligand backbone can significantly influence the steric and electronic properties of the resulting metal complexes, thereby tuning their biological and catalytic activities. Schiff bases and their metal complexes are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5]

Application Notes

The Schiff base ligands derived from this compound are valuable due to their structural features which allow for the formation of stable, multi-dentate chelate complexes with transition metals. The imine nitrogen and another donor atom from the amine precursor (e.g., a phenolic oxygen) can bind to a central metal ion. This chelation enhances the stability of the complex and can modulate its biological activity. Often, metal complexes exhibit greater biological potency than the free Schiff base ligands, a phenomenon attributed to concepts like Overtone's theory and Tweedy's chelation theory. The applications of these compounds are extensive:

  • Antimicrobial Agents: The imine group is critical for the biological activity of Schiff bases.[5] Their metal complexes have shown potent activity against various strains of bacteria and fungi, including Gram-positive and Gram-negative bacteria.[6][7]

  • Anticancer Therapeutics: Certain Schiff base-metal complexes have been investigated as potential anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[7]

  • Catalysis: The stable coordination environment provided by these ligands makes their metal complexes suitable as catalysts in various organic synthesis reactions.[5]

  • Material Science: These compounds have applications in the development of dyes, pigments, and materials with interesting optical properties.[4]

Experimental Protocols

The following sections provide generalized, detailed methodologies for the synthesis and characterization of Schiff base ligands from this compound and their subsequent metal complexes.

Protocol 1: General Synthesis of a Schiff Base Ligand from this compound

This protocol describes the condensation reaction between this compound and a primary amine to form the corresponding Schiff base ligand.

Materials:

  • This compound

  • A primary amine (e.g., 2-aminophenol, aniline (B41778) derivative, etc.)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • To this solution, add an equimolar amount (10 mmol) of the selected primary amine, also dissolved in a minimal amount of absolute ethanol (approx. 20 mL).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for a period of 2-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A colored precipitate of the Schiff base will typically form.

  • If no precipitate forms upon cooling, the volume of the solvent can be reduced by half using a rotary evaporator, followed by cooling in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base ligand.

  • Dry the purified product in a vacuum oven at 50-60 °C. Record the yield, color, and melting point.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol outlines the chelation of the synthesized Schiff base ligand with a metal(II) salt.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Copper(II) acetate (B1210297) monohydrate, Nickel(II) chloride hexahydrate, Cobalt(II) acetate tetrahydrate)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol) in 20 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the stirring ligand solution. This typically results in an immediate color change, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours with continuous stirring.

  • After reflux, cool the mixture to room temperature. The solid metal complex will precipitate out of the solution.

  • Collect the precipitated complex by vacuum filtration and wash it with cold ethanol, followed by a non-polar solvent like diethyl ether to facilitate drying.

  • Dry the final product in a vacuum oven. The complex can then be characterized.

Data Presentation and Characterization

The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Characterization Techniques:
  • FT-IR Spectroscopy: To identify the functional groups. The key is to observe the disappearance of the C=O stretch from the aldehyde and the N-H stretch from the amine, and the appearance of the characteristic C=N (imine) stretch.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed structure of the diamagnetic Schiff base and its zinc or cadmium complexes. The formation of the imine is confirmed by a characteristic chemical shift for the azomethine proton (-CH=N-).

  • UV-Visible Spectroscopy: To study the electronic transitions within the compounds. Chelation is typically confirmed by shifts in the absorption bands of the ligand.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis (CHN): To determine the empirical formula and confirm the purity of the compounds.

  • Molar Conductance: To determine if the complexes are electrolytic or non-electrolytic in nature.[8]

  • Magnetic Susceptibility: To determine the magnetic properties (paramagnetic or diamagnetic) of the metal complexes, which helps in deducing their geometry.[8]

Tabulated Data (Examples)

Table 1: Example Physicochemical and FT-IR Spectral Data

CompoundFormulaM.W. ( g/mol )Yield (%)ColorM.P. (°C)FT-IR ν(C=N) (cm⁻¹)FT-IR ν(M-N) (cm⁻¹)
Ligand (HL) C₁₈H₁₅NO₂277.3285Yellow195-1981620-
[Cu(L)₂] C₃₆H₂₈CuN₂O₄616.1778Green>3001605465
[Ni(L)₂] C₃₆H₂₈NiN₂O₄611.3281Pale Green>3001608470

Table 2: Example Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundE. coliS. aureusP. aeruginosaA. nigerC. albicans
Ligand (HL) 101291110
[Cu(L)₂] 1820161917
[Ni(L)₂] 1618141715
Standard Drug 2527232422

Visualizations: Workflows and Structures

Diagrams created using Graphviz DOT language to illustrate the experimental and logical workflows.

Schiff_Base_Synthesis Reactants This compound + Primary Amine (R-NH2) Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reflux Reflux for 2-6 hours Catalyst->Reflux Cooling Cool to Room Temp. (Precipitation) Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure Schiff Base Ligand Purification->Product

Caption: Workflow for the synthesis of a Schiff base ligand.

Metal_Complex_Synthesis Ligand Schiff Base Ligand in Ethanol Mixing Mix and Stir Ligand->Mixing MetalSalt Metal(II) Salt in Ethanol MetalSalt->Mixing Reflux Reflux for 2-4 hours Mixing->Reflux Cooling Cool to Room Temp. (Precipitation) Reflux->Cooling Filtration Vacuum Filtration & Wash Cooling->Filtration Product Pure Metal Complex Filtration->Product

Caption: Workflow for the synthesis of a Schiff base metal complex.

Caption: General coordination of two bidentate Schiff base ligands to a central metal ion (M²⁺).

References

Synthesis of Novel Fluorescent Dyes from 6-Methoxy-2-naphthaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various fluorescent dyes starting from 6-Methoxy-2-naphthaldehyde. This readily available starting material serves as a versatile scaffold for the creation of fluorescent probes with applications in bio-imaging, sensing, and diagnostics. The protocols outlined below describe the synthesis of Chalcone (B49325), Schiff Base, and Vinyl-Pyridinium dye derivatives, complete with characterization data and application insights.

Introduction

This compound is an excellent starting material for the synthesis of fluorescent probes due to the inherent photophysical properties of the naphthalene (B1677914) core. The methoxy (B1213986) group acts as an electron-donating group, influencing the electronic transitions and, consequently, the fluorescence characteristics of the resulting dyes. By reacting the aldehyde functional group through various condensation reactions, a diverse library of fluorescent molecules can be generated. These probes can be designed to exhibit environment-sensitive fluorescence, making them valuable tools for detecting specific analytes or changes in the cellular microenvironment.

Synthesis of a Naphthalene-Based Chalcone Dye

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system, which often exhibit fluorescent properties. The synthesis of a naphthalene-based chalcone from this compound is achieved through a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Ethanol (B145695)

  • Potassium Hydroxide (B78521) (KOH)

  • Deionized Water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound and 1-methoxy-2-acetonaphthone in ethanol.[1]

  • While stirring the solution at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise.[1]

  • Continue stirring the reaction mixture at room temperature for 10-12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then dried and can be further purified by recrystallization from ethanol to yield the pure chalcone dye.

Synthesis Workflow

cluster_synthesis Chalcone Synthesis start This compound + 4-Methoxyacetophenone reagents Ethanol, aq. KOH start->reagents reaction Claisen-Schmidt Condensation (Room Temp, 10-12h) reagents->reaction workup Precipitation in Water & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product Naphthalene-Based Chalcone Dye purification->product

Synthesis of a Naphthalene-Based Chalcone Dye.

Synthesis of Naphthalene-Based Schiff Base Probes

Schiff base derivatives are readily synthesized by the condensation of a primary amine with an aldehyde. These compounds are widely used as fluorescent probes for the detection of metal ions due to the presence of imine nitrogen and other heteroatoms that can act as chelating sites.

Experimental Protocol: Synthesis of a Generic Naphthalene-Based Schiff Base

Materials:

  • This compound

  • A primary amine (e.g., Aniline, Ethanolamine, or a diamine like Ethylenediamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reflux setup

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • To this solution, add a solution of the desired primary amine (1 mmol for a monoamine, 0.5 mmol for a diamine) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid as a catalyst.[2]

  • Attach a condenser and reflux the reaction mixture for 4-6 hours.[2] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol and dry it under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure Schiff base probe.[2]

Synthesis Workflow

cluster_synthesis Schiff Base Synthesis start This compound + Primary Amine reagents Ethanol, Acetic Acid (cat.) start->reagents reaction Condensation Reaction (Reflux, 4-6h) reagents->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Naphthalene-Based Schiff Base Probe purification->product cluster_sensing Metal Ion Detection Mechanism (CHEF) probe_free Schiff Base Probe (Low Fluorescence) chelation Chelation probe_free->chelation metal_ion Metal Ion (e.g., Zn²⁺, Al³⁺) metal_ion->chelation probe_bound Probe-Metal Complex (High Fluorescence) chelation->probe_bound signal Fluorescence 'Turn-On' probe_bound->signal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Methoxy-2-naphthaldehyde, a key intermediate in the manufacturing of non-steroidal anti-inflammatory drugs such as Nabumetone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Formylation of 2-Methoxynaphthalene (B124790) Precursors

Potential CauseTroubleshooting Action
Incomplete Grignard Reagent Formation: Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use high-quality magnesium turnings and a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF). A small crystal of iodine can be used to initiate the reaction.[1]
Side Reactions with Grignard Reagent: The Grignard reagent can react with moisture or other electrophilic impurities. Ensure all reactants and solvents are anhydrous.
Low Reactivity in Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[2][3] If the naphthalene (B1677914) precursor is deactivated by electron-withdrawing groups, the reaction may be sluggish. Consider increasing the reaction temperature, but be mindful of the thermal instability of the Vilsmeier reagent.
Thermal Decomposition of Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃) can be thermally unstable at elevated temperatures, which can decrease the yield. The formation of the reagent is typically performed at low temperatures (0-10°C).
Use of n-Butyllithium at Non-Optimal Temperatures: Reactions involving n-butyllithium for lithiation of 6-bromo-2-methoxynaphthalene are highly temperature-sensitive. The reaction is typically carried out at very low temperatures (-78°C) to ensure stability of the organolithium intermediate and prevent side reactions.[4]

Issue 2: Formation of Impurities and Byproducts

Potential CauseTroubleshooting Action
Formation of Isomeric Products: In reactions such as the Friedel-Crafts acylation of 2-methoxynaphthalene to form a precursor, the choice of solvent can influence the regioselectivity. For instance, using nitrobenzene (B124822) as a solvent favors the formation of the 6-acetyl isomer over the 1-acetyl isomer.
Dibromination of Naphthalene Ring: During the bromination of 2-methoxynaphthalene to produce 6-bromo-2-methoxynaphthalene, using a large excess of bromine can lead to the formation of dibrominated species.[5] Carefully control the stoichiometry of the brominating agent.
Hydrolysis of Intermediates: The iminium ion intermediate formed during the Vilsmeier-Haack reaction is hydrolyzed to the aldehyde during aqueous workup.[3] Ensure the hydrolysis step is complete to avoid isolating the iminium salt.

Issue 3: Difficulties in Product Purification

Potential CauseTroubleshooting Action
Co-elution of Product and Byproducts during Chromatography: Some synthesis routes, particularly certain Grignard reactions, can lead to products that are difficult to separate by column chromatography, which can be a challenge for large-scale production.[6]
Product is an Oil or Low-Melting Solid: If the crude product is an oil, it can be purified by recrystallization from a suitable solvent like ethyl acetate.[6]
Presence of Unreacted Starting Materials: Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) to minimize the amount of unreacted starting material in the crude product.
Alternative Purification Methods: For challenging purifications, consider alternative methods such as forming a bisulfite adduct, which can then be decomposed to yield the pure aldehyde, or using zone sublimation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods include:

  • Formylation of 6-bromo-2-methoxynaphthalene: This is often achieved via a Grignard reaction or by using an organolithium reagent (like n-butyllithium) followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF).[4][8]

  • Vilsmeier-Haack Reaction: This involves the formylation of an electron-rich naphthalene precursor, such as 2-methoxynaphthalene, using a Vilsmeier reagent (e.g., POCl₃/DMF).[2][5]

  • Oxidation of 2-acetyl-6-methoxynaphthalene: The acetyl group can be converted to the corresponding aldehyde. One method involves converting the ketone to 6-methoxy-2-naphthoic acid, followed by reduction and selective oxidation.[9]

Q2: Which synthesis method generally provides the highest yield?

A2: The reaction of 2-bromo-6-methoxynaphthalene (B28277) with n-butyllithium at -78°C followed by quenching with DMF has been reported to yield up to 88% of this compound.[4][10] However, this method involves cryogenic temperatures and pyrophoric reagents, which may not be suitable for all laboratory settings.

Q3: Are there any "greener" or safer alternatives to the hazardous reagents often used?

A3: Yes, research is ongoing to develop more environmentally friendly synthetic routes. For the Vilsmeier-Haack reaction, alternatives to toxic reagents like phosgene (B1210022) or thionyl chloride for the preparation of the Vilsmeier reagent have been explored, such as using phthaloyl dichloride with DMF.[5] Additionally, methods that avoid highly toxic reagents like dimethyl sulfate (B86663) are preferable.[6]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsSolventTemperatureTypical YieldReference(s)
Organolithium/Formylation6-bromo-2-methoxynaphthalenen-butyllithium, DMFTHF-78°C88%[4][10]
Grignard Reaction6-bromo-2-methoxynaphthaleneMg, DMFTHF50-60°C69% (for this step)[8]
Multi-step Oxidation2-acetyl-6-methoxynaphthaleneNaOCl, H₂SO₄/CH₃OH, Red-Al, MnO₂VariousVarious73.2% (overall)[9]
Catalytic Oxidation6-methoxy-2-acetonaphthoneCuCl or CuI, O₂DMSO or 1,4-dioxane20-180°CNot specified[11]

Experimental Protocols

Protocol 1: Synthesis via Organolithium Intermediate (High Yield) [4][10]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-bromo-6-methoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (2 equivalents) in hexanes dropwise, maintaining the temperature at -78°C. Stir the mixture for 45 minutes at this temperature.

  • Formylation: Add N,N-dimethylformamide (DMF, 2 equivalents) dropwise to the reaction mixture, again keeping the temperature at -78°C. Stir for an additional 15 minutes.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel (e.g., using an ether:hexanes mobile phase).

Protocol 2: Synthesis via Grignard Reaction [8]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1-1.3 equivalents). Add a solution of 6-bromo-2-methoxynaphthalene (1 equivalent) in anhydrous THF dropwise to initiate the reaction. The reaction is maintained at 50-60°C for 1 hour.

  • Formylation: To the prepared Grignard reagent, add N,N-dimethylformamide (1.2-1.5 equivalents) dropwise while maintaining the temperature at 50-60°C. Stir the reaction mixture for 1 hour.

  • Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The crude product can then be purified, for example, by recrystallization.

Mandatory Visualizations

Synthesis Pathways

Synthesis_Pathways 6-Bromo-2-methoxynaphthalene 6-Bromo-2-methoxynaphthalene This compound This compound 6-Bromo-2-methoxynaphthalene->this compound Grignard/n-BuLi + DMF 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene

Caption: Key synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions CheckAtmosphere Ensure Inert Atmosphere (if needed) CheckConditions->CheckAtmosphere OptimizeStoichiometry Optimize Reagent Stoichiometry CheckAtmosphere->OptimizeStoichiometry Purification Modify Purification Method OptimizeStoichiometry->Purification Success Improved Yield/ Purity Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

Optimizing Reaction Conditions

Optimization_Logic Goal Goal: Maximize Yield of This compound Temp Temperature Goal->Temp Time Reaction Time Goal->Time Solvent Solvent Choice Goal->Solvent Reagents Reagent Stoichiometry Goal->Reagents Purity Product Purity Temp->Purity Time->Purity Solvent->Purity Reagents->Purity

Caption: Key parameters for optimizing the synthesis reaction.

References

Technical Support Center: Purification of Crude 6-Methoxy-2-naphthaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 6-Methoxy-2-naphthaldehyde via recrystallization. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Ethyl acetate (B1210297) is a highly effective and commonly documented solvent for the recrystallization of this compound, demonstrating good recovery and purity enhancement.[1][2] Other potential solvents include ethanol (B145695) and methanol, although detailed protocols and yield data for these are less commonly reported.[1] The choice of solvent ultimately depends on the impurity profile of the crude material. It is advisable to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q2: My this compound is "oiling out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid, can occur if the solution is too concentrated or if the cooling rate is too rapid. To remedy this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and the formation of crystals.

Q3: I am observing a very low yield of crystals after recrystallization. What are the potential causes and solutions?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using an excessive amount of solvent: This will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. To address this, you can try to carefully evaporate some of the solvent and re-cool the solution to obtain a second crop of crystals.

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product loss will occur. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Inadequate cooling: Make sure the solution has been cooled sufficiently, typically in an ice bath, for an adequate amount of time to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.

Q4: The recrystallized this compound is still colored. How can I improve its appearance?

A4: If the purified crystals retain a yellowish or brownish tint, it is likely due to the presence of colored impurities. To address this, you can perform a decolorization step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the activated charcoal before allowing the solution to cool and crystallize.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated but lacks nucleation sites.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.2. Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound if available.
Crystals form too quickly. 1. The solution is too concentrated.2. The cooling process is too rapid.1. Reheat the solution and add a small amount of additional hot solvent.2. Allow the flask to cool to room temperature slowly on a benchtop before placing it in an ice bath.
The recrystallized product has a low melting point or appears impure. 1. Impurities were trapped during rapid crystal growth.2. Inadequate washing of the crystals.1. Repeat the recrystallization, ensuring a slow cooling rate.2. Wash the crystals thoroughly with a small amount of ice-cold solvent on the filter funnel.

Data Presentation: Recrystallization of this compound

Parameter Value Notes
Solvent Ethyl AcetateA commonly used and effective solvent.
Crude to Solvent Ratio (g:mL) 1:5 to 1:10A ratio of 1g to 8-10mL is often cited.[1]
Dissolution Temperature (°C) 70The solution should be heated to dissolve the solid completely.[1]
Cooling Temperature (°C) 5An ice bath is used to maximize crystal formation.[1]
Crystallization Time (hours) 3Constant stirring at a low temperature is recommended.[1]
Typical Recovery Yield (%) 78 - 93Yield can vary based on the initial purity and the exact solvent ratio used.[1]
Purity after Recrystallization (%) >99.5HPLC is typically used to assess purity.[2]
Appearance Yellow to light brown solid (crude)Off-white to pale yellow crystals (purified).[2]

Experimental Protocol: Recrystallization from Ethyl Acetate

This protocol details a standard procedure for the purification of crude this compound using ethyl acetate.

Materials and Equipment:

  • Crude this compound

  • Ethyl Acetate (ACS grade or higher)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 80-100 mL of ethyl acetate.

  • Heating: Gently heat the mixture to 70 °C while stirring. Continue heating until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add 1 g of activated carbon. Reheat the solution to boiling for approximately 30 minutes with constant stirring.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel and the receiving flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath and cool to 5 °C. Maintain this temperature and continue to stir for at least 3 hours to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at approximately 45 °C for 8 hours or in a vacuum desiccator until a constant weight is achieved.

Recrystallization Troubleshooting Workflow

G Troubleshooting Workflow for Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat Solution - Add More Solvent - Cool Slowly oiling_out->troubleshoot_oiling Yes end Pure Product filter_dry->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during the recrystallization of this compound.

References

Common side products in the synthesis of 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-Methoxy-2-naphthaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges, thereby minimizing side product formation and optimizing yields.

Overview of Common Synthetic Routes

The synthesis of this compound can be approached through several common pathways, each with its own set of potential side products and optimization challenges. The primary strategies include:

  • Direct Formylation of 2-Methoxynaphthalene (B124790): This involves the electrophilic substitution of a formyl group onto the electron-rich naphthalene (B1677914) ring. Key methods include the Vilsmeier-Haack and Rieche formylations.

  • Synthesis from 2-Bromo-6-methoxynaphthalene (B28277): This route typically involves a Grignard reaction or lithium-halogen exchange, followed by quenching with a formylating agent.

  • Multi-step Synthesis from 2-Acetyl-6-methoxynaphthalene: A longer route that begins with the Friedel-Crafts acylation of 2-methoxynaphthalene, followed by a series of transformations to convert the acetyl group into an aldehyde.

Below are detailed troubleshooting guides for each of these synthetic approaches.

Troubleshooting Guide 1: Vilsmeier-Haack Formylation of 2-Methoxynaphthalene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, utilizing a Vilsmeier reagent typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for this compound?

A1: The formation of isomeric side products, primarily 1-formyl-2-methoxynaphthalene, is a common challenge due to competing kinetic and thermodynamic pathways. The methoxy (B1213986) group at the 2-position activates the 1 and 3 positions for electrophilic attack. To favor the thermodynamically more stable 2,6-isomer, consider the following adjustments:

  • Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically stable this compound. Conversely, lower temperatures may favor the kinetically controlled 1-formyl-2-methoxynaphthalene.

  • Solvent: The choice of solvent can influence regioselectivity. Less polar solvents may favor the desired isomer.

  • Rate of Addition: A slow, dropwise addition of the Vilsmeier reagent to the 2-methoxynaphthalene solution can help control the reaction and potentially improve selectivity.

Q2: The reaction mixture has turned into a dark, tarry mess. What could be the cause and how can I prevent it?

A2: The formation of tarry residues is often due to overheating or the presence of impurities. The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of the starting material and product.

  • Temperature Control: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent (keep below 5°C) and during the reaction with 2-methoxynaphthalene.

  • Purity of Reagents: Ensure that all reagents, particularly DMF and POCl₃, are of high purity and anhydrous. Impurities can catalyze side reactions.

Q3: The yield of my reaction is consistently low. What are the likely causes?

A3: Low yields can result from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. If the reaction is sluggish, a moderate increase in temperature or reaction time may be necessary.

  • Decomposition during Work-up: The iminium salt intermediate is hydrolyzed to the aldehyde during aqueous work-up. Ensure the work-up is performed promptly and under controlled pH to avoid product degradation.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated byproducts, reducing the yield of the desired mono-formylated product.

Quantitative Data: Regioselectivity in Electrophilic Substitution of 2-Methoxynaphthalene

The following table summarizes the typical isomer distribution in the related Friedel-Crafts acetylation of 2-methoxynaphthalene, which provides insights into the expected regioselectivity in formylation reactions under different conditions.

Catalyst/Solvent SystemReaction TemperatureMajor IsomerMinor Isomer(s)Reference
AlCl₃ / NitrobenzeneHigher Temperatures2-acetyl-6-methoxynaphthalene1-acetyl-2-methoxynaphthalene[1][2]
AlCl₃ / Carbon DisulfideLower Temperatures1-acetyl-2-methoxynaphthalene2-acetyl-6-methoxynaphthalene[1]
Zeolite H-BEA / Acetic Anhydride120-170°C2-acetyl-6-methoxynaphthalene1-acetyl-2-methoxynaphthalene, 1-acetyl-7-methoxynaphthalene[3][4]
Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM). Cool the solution to 0°C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 2-methoxynaphthalene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium acetate. Stir for 30 minutes to hydrolyze the intermediate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF in DCM Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Dropwise addition Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt 0°C to RT 2-MN 2-Methoxynaphthalene in DCM 2-MN->Iminium_Salt Hydrolysis Aqueous Work-up (Ice, NaOAc) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product Purification Purification Product->Purification

Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Guide 2: Synthesis from 2-Bromo-6-methoxynaphthalene via Grignard Reaction

This synthetic route involves the formation of a Grignard reagent from 2-bromo-6-methoxynaphthalene, which is then reacted with a formylating agent like DMF.

Frequently Asked Questions (FAQs)

Q1: My Grignard reagent formation is sluggish or fails to initiate. What could be the problem?

A1: The formation of a Grignard reagent is highly sensitive to the reaction conditions.

  • Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Any trace of moisture will quench the Grignard reagent.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings before use or use a small crystal of iodine to activate the surface.

  • Solvent Purity: Use anhydrous ether or THF as the solvent.

Q2: I am getting a significant amount of 6-methoxy-2-naphthol (B1581671) as a byproduct. Why is this happening?

A2: The formation of the corresponding naphthol is a result of the Grignard reagent reacting with a proton source. This is most commonly due to the presence of water in the reaction mixture or in the formylating agent. Ensure all reagents and solvents are scrupulously dry.

Q3: My final product contains a secondary alcohol. How can this be avoided?

A3: The formation of a secondary alcohol, bis(6-methoxy-2-naphthyl)methanol, occurs when the desired aldehyde product reacts with a second equivalent of the Grignard reagent. To minimize this:

  • Reverse Addition: Add the Grignard reagent solution slowly to a solution of the formylating agent (e.g., DMF) at low temperature (-78°C). This ensures that the Grignard reagent is the limiting reagent in the presence of the formylating agent.

  • Low Temperature: Maintain a very low reaction temperature during the addition to reduce the rate of the side reaction between the aldehyde and the Grignard reagent.

Experimental Protocol: Grignard Reaction for Formylation
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of a solution of 2-bromo-6-methoxynaphthalene (1.0 equivalent) in anhydrous THF. Initiate the reaction with gentle heating or the addition of an iodine crystal. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Formylation: Cool the freshly prepared Grignard reagent to -78°C. In a separate flask, prepare a solution of anhydrous DMF (3.0 equivalents) in anhydrous THF. Slowly add the Grignard reagent to the DMF solution via a cannula, keeping the temperature below -70°C.

  • Reaction and Work-up: Stir the reaction mixture at -78°C for one hour, then allow it to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Logical Relationship Diagram```dot

Grignard_Side_Products Start 2-Bromo-6-methoxynaphthalene Grignard Grignard Reagent Start->Grignard + Mg, THF Product This compound Grignard->Product + DMF, then H₃O⁺ Side_Product1 6-Methoxy-2-naphthol Grignard->Side_Product1 + H₂O Side_Product3 Wurtz Coupling Product Grignard->Side_Product3 Dimerization Side_Product2 Secondary Alcohol Product->Side_Product2 + Grignard Reagent

Overview of the multi-step synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-2-naphthaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and modification of 6-methoxy-2-naphthaldehyde and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common synthetic procedures involving this compound.

Issue 1: Low Yield in the Formylation of 6-Methoxynaphthalene

Q: My formylation reaction of 6-methoxynaphthalene to produce this compound is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the formylation of 6-methoxynaphthalene are a common issue. The choice of formylation method is critical, as the methoxy (B1213986) group's directing effects and the overall reactivity of the naphthalene (B1677914) ring influence the outcome.

Possible Causes & Solutions:

  • Inappropriate Formylation Reagent: Standard electrophilic formylation methods like the Vilsmeier-Haack or Duff reactions can be inefficient for this substrate due to the deactivating effect of the bromine atom in precursors like 6-bromo-2-methoxynaphthalene. A more reliable method is the lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is crucial, especially when using organolithium reagents. For the reaction of 2-bromo-6-methoxynaphthalene (B28277) with n-butyllithium, the temperature should be maintained at -78°C to prevent side reactions.[1][2]

  • Moisture in the Reaction: Organolithium reagents like n-butyllithium are highly reactive towards water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

  • Impure Starting Materials: Impurities in the 6-methoxynaphthalene or its bromo-derivative can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

Issue 2: Difficulty in Product Purification

Q: I am struggling to purify this compound from my reaction mixture. What are the recommended purification techniques?

A: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products. The most common and effective methods are column chromatography and recrystallization.[3]

Troubleshooting Purification:

  • Poor Separation in Column Chromatography:

    • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities.[3] A common eluent system is a mixture of ether and hexanes (e.g., 15:85).[1][2]

    • Proper Column Packing: Ensure the silica (B1680970) gel is packed uniformly to avoid channeling.[3]

    • Avoid Overloading: Do not overload the column with the crude product, as this will lead to poor separation.[3]

  • Crystallization Fails or Gives Low Recovery:

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[3]

    • Solvent Choice: The choice of solvent is critical. If the product is too soluble, you will get low recovery. If it is not soluble enough, it will be difficult to dissolve the crude product. Ethyl acetate (B1210297) is a commonly used solvent for recrystallization.[4] You can also try a co-solvent system.

    • Concentrate the Solution: If too much solvent was used, carefully evaporate some of it and try to crystallize again.[3]

Issue 3: Unsuccessful Suzuki Coupling with this compound Derivatives

Q: I am attempting a Suzuki coupling with a bromo-derivative of this compound, but the reaction is not proceeding as expected. What are some potential issues?

A: Suzuki couplings can be sensitive to various factors. The electronic nature of the naphthalene ring and potential steric hindrance can affect the reaction's success.

Potential Causes & Troubleshooting Strategies:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical. For electron-rich aryl halides, bulky and electron-rich phosphine ligands like those from the Buchwald group (e.g., XPhos) can be effective in promoting oxidative addition.[5]

  • Base Selection: The choice of base can significantly impact the yield. While potassium carbonate (K₂CO₃) is common, other bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be more effective for challenging substrates.[5] The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[6]

  • Solvent System: The solvent system needs to be able to dissolve both the organic and inorganic reagents. Common solvent mixtures include toluene/water, dioxane/water, and THF/water.[7] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

  • Quality of Boronic Acid: Boronic acids can degrade over time. Ensure you are using a high-quality boronic acid or its more stable pinacol (B44631) ester derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes are reported. A common and effective method involves the bromination of 2-methoxynaphthalene (B124790), followed by a lithium-halogen exchange and formylation with DMF.[1][8] Another route starts with the acylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene (B28280), which is then oxidized to 6-methoxy-2-naphthoic acid. The acid is subsequently converted to the aldehyde.[9][10]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the route involving bromination and formylation via an organolithium intermediate, yields of around 88% have been reported.[1][2] A multi-step synthesis involving oxidation of 2-acetyl-6-methoxynaphthalene has been reported with an overall yield of 73.2%.[10]

Q3: Are there any specific safety precautions to consider when working with the reagents for the synthesis of this compound?

A3: Yes, particularly when using n-butyllithium. It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water. All reactions involving n-butyllithium must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and with proper personal protective equipment. Bromine is also a hazardous substance and should be handled in a well-ventilated fume hood with appropriate gloves and eye protection.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Starting MaterialKey IntermediatesKey ReagentsReported YieldReference
2-Bromo-6-methoxynaphthaleneOrganolithium speciesn-Butyllithium, DMF88%[1][2]
2-Acetyl-6-methoxynaphthalene6-Methoxy-2-naphthoic acid, (6-methoxy-2-naphthyl)methanolSodium hypochlorite, Methanol/H₂SO₄, Red-Al, MnO₂73.2% (overall)[10]
2-Methoxynaphthalene6-Bromo-2-methoxynaphthaleneBromine, Tin powder, N,N-dimethylformamideHigh (not specified)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromo-6-methoxynaphthalene[2][3]
  • Reaction Setup: To a solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the solution to -78°C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-butyllithium (1.69 mL of a 2.5M solution in hexanes, 4.22 mmol) dropwise to the stirred solution, maintaining the temperature at -78°C. Stir the solution for 45 minutes at this temperature.

  • Formylation: Add N,N-dimethylformamide (0.31 g, 4.22 mmol) dropwise to the reaction mixture at -78°C. Allow the reaction to stir for an additional 15 minutes at this temperature.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: ether/hexanes, 15:85) to afford this compound as an off-white solid.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in Formylation start Low Yield in Formylation check_method Check Formylation Method start->check_method is_organolithium Using Organolithium? check_method->is_organolithium check_temp Verify Temperature (-78°C) is_organolithium->check_temp Yes consider_alt Consider Alternative Method (e.g., Organolithium) is_organolithium->consider_alt No check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere check_reagents Check Reagent Purity check_atmosphere->check_reagents success Improved Yield check_reagents->success consider_alt->success

Caption: Troubleshooting workflow for low yield in formylation reactions.

Purification_Logic Purification Strategy for this compound start Crude Product primary_purification Primary Purification Method start->primary_purification column_chrom Column Chromatography primary_purification->column_chrom Complex Mixture recrystallization Recrystallization primary_purification->recrystallization Relatively Clean is_pure_tlc Pure by TLC? column_chrom->is_pure_tlc is_pure_mp Sharp Melting Point? recrystallization->is_pure_mp final_product Pure Product is_pure_tlc->final_product Yes troubleshoot_column Troubleshoot Column: - Optimize Eluent - Repack Column - Reduce Load is_pure_tlc->troubleshoot_column No is_pure_mp->final_product Yes troubleshoot_recryst Troubleshoot Recrystallization: - Change Solvent - Induce Crystallization - Concentrate Solution is_pure_mp->troubleshoot_recryst No troubleshoot_column->column_chrom troubleshoot_recryst->recrystallization

Caption: Logical flow for choosing and troubleshooting purification methods.

References

Troubleshooting low yield in Grignard reaction of 6-bromo-2-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the Grignard reaction of 6-bromo-2-methoxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 6-bromo-2-methoxynaphthalene is not starting. What are the common causes?

Failure to initiate is one of the most common issues in Grignard reactions. The primary reason is often the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[1] Another major cause is the presence of even trace amounts of water in the glassware or solvent, which will quench the Grignard reagent as it forms.[2][3][4]

Q2: What are the visual cues for a successful initiation of the Grignard reaction?

A successful initiation is typically marked by several observable signs. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the appearance of a cloudy grey or brownish turbidity in the reaction mixture, and a noticeable increase in temperature due to the exothermic nature of the reaction.[1]

Q3: I'm observing a significant amount of a dimeric byproduct (di-2-methoxy-naphthalene). What is this and how can I prevent it?

This byproduct is likely the result of a Wurtz coupling reaction, where a newly formed Grignard reagent molecule reacts with a molecule of unreacted 6-bromo-2-methoxynaphthalene.[5][6][7] This side reaction is often promoted by high local concentrations of the aryl halide and elevated reaction temperatures.[6][8] To minimize Wurtz coupling, you should add the 6-bromo-2-methoxynaphthalene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[6][9] Ensuring efficient stirring and maintaining a controlled temperature can also help.[10]

Q4: Can the quality of my 6-bromo-2-methoxynaphthalene affect the reaction?

Yes, the purity of the starting material is crucial. The presence of impurities, especially any residual acidic compounds from its synthesis (e.g., 6-bromo-2-naphthol), can quench the Grignard reagent.[10] It is also essential that the starting material is completely dry.

Q5: What is the best solvent for this reaction, and how dry does it need to be?

Tetrahydrofuran (B95107) (THF) is the preferred solvent for this reaction as it helps to dissolve the starting bromide, which has low solubility in diethyl ether.[11] The solvent must be anhydrous.[4][5] Grignard reagents are highly reactive with protic solvents like water and alcohols, which will lead to the protonation of the Grignard reagent and a decrease in yield.[4][12] Using commercially available anhydrous solvents and storing them over molecular sieves is recommended.[10]

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate

G start Reaction Not Starting? check_dry Are glassware and solvent completely anhydrous? start->check_dry dry Flame-dry glassware under inert gas. Use anhydrous solvent. check_dry->dry No check_mg Is the magnesium surface activated? check_dry->check_mg Yes dry->check_mg activate Activate Magnesium: - Add Iodine crystal - Use 1,2-dibromoethane - Gently crush turnings check_mg->activate No check_temp Is the temperature sufficient? check_mg->check_temp Yes activate->check_temp success Reaction Initiates activate->success Initiation observed heat Gently warm the mixture with a heat gun. check_temp->heat No fail Consider fresh reagents or alternative activation (e.g., DIBAL-H). check_temp->fail Yes heat->success heat->fail Still no initiation fail->start

Issue 2: Low Yield of Grignard Reagent

Even if the reaction initiates, a low final yield can be problematic. The following table summarizes potential causes and solutions.

Potential Cause Recommended Solution Explanation
Trace Moisture Rigorously dry all glassware (flame-dry or oven-dry at >120°C) and use anhydrous solvents.[2][10]Grignard reagents are strong bases and are readily quenched by protic species like water.[4][12]
Wurtz Coupling Add the 6-bromo-2-methoxynaphthalene solution dropwise to the magnesium suspension. Maintain a controlled, moderate temperature.[6][13]Slow addition minimizes the concentration of the aryl halide, reducing the likelihood of it reacting with the already formed Grignard reagent.[6][8]
Incomplete Reaction Allow for a sufficient reaction time and ensure efficient stirring to maximize contact between the aryl halide and the magnesium surface.[13]The reaction occurs on the surface of the magnesium, so good mixing is essential.[14]
Atmospheric Contamination Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.[15]Oxygen can oxidize the Grignard reagent, and carbon dioxide can react with it to form a carboxylate.[15]
Poor Reagent Quality Use pure, dry 6-bromo-2-methoxynaphthalene and fresh, shiny magnesium turnings.Impurities in the starting material can inhibit the reaction or consume the Grignard reagent.[10] A dull surface on the magnesium indicates an oxide layer.
Illustrative Data on Factors Affecting Yield

The following table provides an illustrative summary of how different experimental parameters can impact the theoretical yield of the Grignard reagent from 6-bromo-2-methoxynaphthalene. This data is based on general principles and is intended for comparative purposes.

Condition Parameter Changed Illustrative Yield (%) Primary Reason for Yield Change
Optimal Standard Protocol (Anhydrous, Slow Addition, Activated Mg)85-95Favorable conditions for Grignard formation.
Wet Solvent 0.5 mol% Water in THF< 10Rapid quenching of the Grignard reagent by water.[2][12]
Rapid Addition Aryl bromide added all at once40-50Increased Wurtz coupling side reaction.[6][8]
Inactive Mg No activation of magnesium turnings10-20Failure to initiate or very slow reaction rate due to MgO layer.[1]
Air Leak Reaction run with a leak in the system30-40Oxidation and reaction with CO2 from the air.[15]

Key Experimental Protocols

Protocol 1: Magnesium Activation
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Magnesium Addition: Place the required amount of magnesium turnings (typically 1.1-1.2 equivalents) in the flask.

  • Chemical Activation (Iodine): Add a single small crystal of iodine.[11][16][17] Gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its characteristic purple/brown color disappears.[1] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature before adding the solvent.

  • Chemical Activation (1,2-Dibromoethane): Add a small portion of anhydrous THF to cover the magnesium turnings. Using a syringe, add a few drops of 1,2-dibromoethane.[1][16] The evolution of ethylene (B1197577) gas bubbles is a sign of activation.[18]

Protocol 2: Synthesis of 2-methoxy-6-naphthylmagnesium bromide

This protocol is adapted from established procedures.[11]

G prep 1. Preparation - Flame-dry glassware - Assemble under N2 mg_activation 2. Mg Activation - Add Mg turnings (1.1 eq) - Add Iodine crystal - Heat until color fades prep->mg_activation initiation 4. Initiation - Add small portion of bromide solution to Mg - Heat to reflux until spontaneous boiling mg_activation->initiation reagent_prep 3. Reagent Prep - Dissolve 6-bromo-2- methoxynaphthalene (1.0 eq) in anhydrous THF reagent_prep->initiation addition 5. Addition - Slowly add remaining bromide solution to maintain reflux initiation->addition completion 6. Completion - Stir until most Mg is consumed - Cool to room temp addition->completion product Product: 2-methoxy-6-naphthyl- magnesium bromide solution completion->product

Materials:

  • Magnesium turnings (1.1 eq)

  • 6-bromo-2-methoxynaphthalene (1.0 eq)

  • Iodine (one small crystal)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Setup: A three-necked flask is flame-dried and fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 eq) and a crystal of iodine to the flask.[11]

  • Activation: Heat the flask gently under a stream of nitrogen until the iodine color disappears. Allow the flask to cool.

  • Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 6-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The mixture is heated to reflux until the boiling becomes spontaneous, indicating the reaction has started.[11]

  • Addition: Add the remaining 6-bromo-2-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask with a water bath.[15]

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting cloudy, grey-brown solution is the Grignard reagent, which should be cooled and used promptly in the subsequent reaction step.[15]

Potential Side Reactions

The primary side reaction to consider is the Wurtz coupling.

G cluster_reactants Reactants in Solution grignard 2-methoxy-6-naphthyl- magnesium bromide (Desired Product) wurtz_product Di-(2-methoxy-naphthyl) (Wurtz Product) grignard->wurtz_product bromide 6-bromo-2-methoxynaphthalene (Starting Material) bromide->wurtz_product mgbr2 MgBr2

This reaction consumes both the starting material and the desired Grignard reagent, leading to a reduced yield and complicating the purification of the final product.[6] As highlighted in the troubleshooting section, slow addition of the aryl halide and careful temperature control are the most effective ways to minimize this unwanted side reaction.[6][8]

References

Technical Support Center: Purification of 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-naphthaldehyde. The following sections address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials from the synthesis process. Depending on the synthetic route, these can include:

  • 6-Methoxy-2-acetonaphthone: If the synthesis involves the oxidation of this precursor.

  • 2-Bromo-6-methoxynaphthalene: If a formylation reaction of this starting material is performed.[1]

  • 6-Methoxy-2-naphthoic acid: A potential byproduct from the oxidation of 2-acetyl-6-methoxynaphthalene.

  • Side-reaction products: Such as products from coupling reactions, which can generate non-polar byproducts.

Q2: What are the recommended primary methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography.[1] Other methods like zone sublimation or purification via a bisulfite adduct have also been reported.[2]

Q3: Which solvent is most effective for the recrystallization of this compound?

A3: Ethyl acetate (B1210297) is a highly effective and commonly used solvent for the recrystallization of this compound, capable of yielding high purity crystals.

Q4: What level of purity can I expect after recrystallization from ethyl acetate?

A4: With a carefully executed recrystallization protocol using ethyl acetate, it is possible to achieve a purity of over 99.5%.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Crystals 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. Premature crystallization during hot filtration.1. Evaporate some of the solvent to concentrate the solution and cool again. 2. Consider a different solvent or a solvent mixture. 3. Ensure the filtration apparatus is pre-heated to prevent cooling.
Product "Oils Out" Instead of Crystallizing 1. The solution is cooling too rapidly. 2. The solution is supersaturated. 3. The melting point of the impure product is below the solution temperature.1. Re-heat the solution to re-dissolve the oil and allow it to cool more slowly. Insulating the flask can help. 2. Add a small amount of additional hot solvent. 3. Scratch the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[3]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated. 2. Lack of nucleation sites for crystal growth.1. Boil off some of the solvent and allow the solution to cool again.[4] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound.[3]
Colored Impurities Remain in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities 1. The chosen eluent system has incorrect polarity. 2. The column was packed improperly, leading to channeling. 3. The sample was loaded in too large a volume of solvent.1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. 2. Ensure the column is packed uniformly without air bubbles or cracks. 3. Dissolve the sample in the minimum amount of solvent for loading. Dry loading the sample onto silica (B1680970) gel can also be effective.[5]
Product Elutes Too Quickly (Low Retention) 1. The eluent is too polar.1. Decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent).
Product Elutes Too Slowly or Not at All 1. The eluent is not polar enough. 2. The compound may be decomposing on the silica gel.1. Gradually increase the polarity of the eluent (gradient elution). 2. Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina.[6]
Compound Appears in Many Fractions (Tailing) 1. The flow rate is too fast. 2. The sample is interacting too strongly with the stationary phase.1. Reduce the flow rate to allow for proper equilibration between the mobile and stationary phases.[5] 2. Consider adding a small amount of a more polar solvent to the eluent to reduce tailing.

Quantitative Data

Table 1: Recrystallization of this compound from Ethyl Acetate

Parameter Example 1 Example 2
Initial Purity 95%95%
Final Purity 99.5%99.8%
Refining Yield 81.2%93.4%
Maximum Single Impurity 0.3%0.1%

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture to 70°C while stirring to dissolve the solid completely. Add more hot ethyl acetate in small portions if necessary until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., a mass ratio of 1:10 of activated carbon to crude product) and stir at a constant temperature for 30 minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath and stir at a constant temperature for approximately 3 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (melting point is 81-84°C) or in a desiccator.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ether and hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product. A suggested starting solvent system based on similar compounds is ether:hexanes (15:85).

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Logical Flow from Synthesis to Impurities cluster_synthesis Synthesis Routes cluster_product Crude Product cluster_impurities Potential Impurities Route_A Route A: Oxidation of 6-Methoxy-2-acetonaphthone Crude_Product Crude this compound Route_A->Crude_Product Impurity_A Unreacted 6-Methoxy-2-acetonaphthone Route_A->Impurity_A Incomplete Reaction Impurity_C Side-Reaction Byproducts Route_A->Impurity_C Route_B Route B: Formylation of 2-Bromo-6-methoxynaphthalene Route_B->Crude_Product Impurity_B Unreacted 2-Bromo-6-methoxynaphthalene Route_B->Impurity_B Incomplete Reaction Route_B->Impurity_C

Caption: Relationship between synthesis routes and potential impurities.

Experimental Workflow for Recrystallization Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Cool Slow Cooling to Room Temperature Filter_Hot->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter_Cold Vacuum Filtration Ice_Bath->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the recrystallization of this compound.

References

Stability and storage conditions for 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 6-Methoxy-2-naphthaldehyde, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated place.[2]

Q2: How stable is this compound at room temperature?

A2: While the compound is stable under recommended storage conditions, prolonged exposure to ambient temperatures, air, and light can lead to degradation.[2][3] For optimal stability, storage at 2-8°C is advised.

Q3: Is this compound sensitive to air?

A3: Yes, this compound is sensitive to air.[1] Exposure to atmospheric oxygen can lead to oxidation of the aldehyde functional group, forming the corresponding carboxylic acid, 6-methoxy-2-naphthoic acid.[4][5]

Q4: Is this compound light-sensitive?

A4: While direct studies on the photodegradation of this compound are not extensively available, a related compound, 6-methoxy-2-naphthylacetic acid, is known to undergo photodecarboxylation.[6] As aromatic aldehydes can be light-sensitive, it is best practice to protect this compound from light by storing it in an amber or opaque container.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing or darkening) of the solid compound. Exposure to air and/or light.This may indicate the onset of degradation. It is advisable to re-test the purity of the material before use. Ensure the compound is stored under an inert atmosphere and protected from light.
Reduced purity or presence of an additional peak in analytical tests (e.g., HPLC, GC). Oxidation of the aldehyde to a carboxylic acid.The primary oxidation product is likely 6-methoxy-2-naphthoic acid.[4][5] Confirm the identity of the impurity by comparing with a standard of 6-methoxy-2-naphthoic acid if available. If significant degradation has occurred, the material may not be suitable for your experiment.
Inconsistent experimental results. Degradation of the compound due to improper handling or storage.Review your handling and storage procedures. Ensure the compound is not repeatedly exposed to ambient conditions. For sensitive experiments, consider using a freshly opened container or repurifying the material.
Clumping or caking of the powder. Absorption of moisture.While not extensively documented for this specific compound, aldehydes can be hygroscopic. Ensure the container is tightly sealed and stored in a dry environment.

Stability and Storage Conditions Summary

Parameter Recommended Condition Notes
Temperature 2-8°CTo minimize degradation over time.
Atmosphere Inert gas (e.g., Nitrogen, Argon)The compound is air-sensitive.[1]
Light Protect from lightStore in an amber or opaque container.
Container Tightly sealedTo prevent exposure to air and moisture.
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chloridesAvoid contact with these substances.[2]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol provides a general framework for assessing the stability of this compound under accelerated conditions.

1. Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions over a defined period.

2. Materials:

  • This compound

  • Calibrated stability chambers

  • Appropriate sample containers (e.g., amber glass vials with inert-lined caps)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reference standard for this compound

  • Reference standard for 6-methoxy-2-naphthoic acid (potential degradant)

3. Experimental Setup:

  • Prepare multiple aliquots of this compound in the chosen sample containers.

  • Place the samples in stability chambers set to the following conditions:

    • 40°C / 75% RH (Relative Humidity)

    • 25°C / 60% RH (Control)

    • 5°C (Reference for initial time point)

  • Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 6 months).

4. Analytical Method:

  • Develop and validate an HPLC method capable of separating this compound from its potential degradation products, primarily 6-methoxy-2-naphthoic acid.

    • Example HPLC Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and water gradient

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • At each time point, dissolve the samples in a suitable solvent and analyze by HPLC.

  • Quantify the amount of this compound remaining and the formation of any degradation products by comparing peak areas to those of the reference standards.

5. Data Analysis:

  • Plot the percentage of this compound remaining against time for each storage condition.

  • Determine the degradation rate at each condition.

  • Use the Arrhenius equation to estimate the shelf-life at the recommended storage condition (2-8°C).[7]

Visualizations

degradation_pathway This compound This compound 6-methoxy-2-naphthoic_acid 6-methoxy-2-naphthoic acid This compound->6-methoxy-2-naphthoic_acid Oxidation (Air/O2)

Caption: Potential oxidation pathway of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation prep Sample Preparation and Aliquoting storage Placement in Stability Chambers (e.g., 40°C/75% RH, 25°C/60% RH) prep->storage sampling Sample Withdrawal at Time Points storage->sampling hplc HPLC Analysis sampling->hplc quant Quantification of Parent and Degradants hplc->quant degradation_rate Determine Degradation Rate quant->degradation_rate shelf_life Estimate Shelf-Life (Arrhenius Equation) degradation_rate->shelf_life

References

Technical Support Center: Optimizing Fluorescence Quantum Yield of 6-Methoxy-2-naphthaldehyde-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 6-Methoxy-2-naphthaldehyde-based fluorescent probes. Our aim is to help you optimize your experimental outcomes by maximizing the fluorescence quantum yield of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it a critical parameter for my this compound-based probe?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe.[1] A high quantum yield is crucial as it directly correlates with the brightness and sensitivity of your probe, leading to a stronger signal in fluorescence microscopy, microplate assays, and other applications.

Q2: What are the key factors that influence the fluorescence quantum yield of my probe?

A2: Several environmental and structural factors can significantly impact the fluorescence quantum yield of this compound-based probes. These include:

  • Solvent Polarity: Naphthalene (B1677914) derivatives are known to be sensitive to the polarity of their environment, a phenomenon called solvatochromism.[2] The quantum yield can change dramatically between polar and non-polar solvents.[1]

  • pH of the Medium: The fluorescence of probes, particularly Schiff base derivatives of this compound, can be highly pH-dependent.[3] Protonation or deprotonation of certain functional groups can switch the fluorescence "on" or "off".[4]

  • Temperature: Temperature can affect the rate of non-radiative decay processes, thus influencing the quantum yield.

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen or heavy atoms, can decrease fluorescence intensity through quenching.[5]

  • Concentration: At high concentrations, probes can form aggregates, which may lead to a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ).

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, reducing the signal over time.[6]

Q3: How does the methoxy (B1213986) group in this compound affect the probe's fluorescence?

A3: The methoxy group (-OCH₃) is an electron-donating group. The introduction of electron-donating groups to an aromatic system generally increases the fluorescence quantum yield.[7] Specifically for naphthalimide-based probes, which are structurally related to naphthaldehyde derivatives, a 4-methoxy substitution has been shown to enhance the molar extinction coefficient and the fluorescence quantum yield.[8]

Q4: My probe is a Schiff base derivative of this compound. Are there any specific considerations for this type of probe?

A4: Yes, Schiff base fluorescent probes have unique characteristics. Their photophysical properties are often highly sensitive to solvent polarity and pH.[4] Many Schiff base probes operate on a "turn-on" mechanism, where they are weakly fluorescent on their own but exhibit a significant increase in fluorescence upon binding to a specific analyte or a change in their environment (e.g., pH).[9] The stability of the imine (-C=N-) bond in the Schiff base can also be a factor to consider, particularly in aqueous solutions and over a range of pH values.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Suboptimal Solvent Environment Naphthalene-based probes are highly sensitive to solvent polarity.[1] A low signal may indicate that the probe is in a highly polar environment like an aqueous buffer where its quantum yield is low.[2] Solution: Test the probe's fluorescence in a range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol) to determine the optimal environment. If the experiment must be in an aqueous medium, consider if the probe is designed to bind to a hydrophobic pocket of a target molecule, which would enhance its fluorescence.
Incorrect pH For pH-sensitive probes, especially Schiff bases, the fluorescence can be "off" at the current pH of your solution.[3] Solution: Measure the pH of your sample. Perform a pH titration of your probe to determine its pKa and the pH range for optimal fluorescence. Adjust your buffer accordingly.
Probe Degradation or Purity Issues The probe may have degraded due to improper storage (exposure to light, repeated freeze-thaw cycles) or the initial purity may be low. Solution: Store aliquots of the probe at -20°C or lower, protected from light.[10] Use a fresh aliquot for each experiment. If purity is a concern, consider repurification, for example, via recrystallization or chromatography.[4]
Incorrect Instrument Settings The excitation and emission wavelengths on the fluorometer may not be set correctly for your probe in the specific solvent being used. Solution: Measure the absorbance spectrum to determine the optimal excitation wavelength (λex). Then, record the emission spectrum by exciting at this λex to find the emission maximum (λem). Ensure slit widths and detector gain are optimized.[11]
Presence of Quenchers Dissolved oxygen, halide ions, or heavy atoms in your sample can quench fluorescence. Solution: De-gas your solvent by bubbling with nitrogen or argon if oxygen quenching is suspected. If metal ion contamination is a possibility, consider the use of a chelating agent.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Probe Concentration Too High Excess probe can lead to high background signal and non-specific binding.[10] Solution: Perform a concentration titration to find the optimal probe concentration that provides the best signal-to-noise ratio.
Inadequate Washing For applications involving staining of cells or materials, residual unbound probe will contribute to background fluorescence. Solution: Increase the number and duration of washing steps after probe incubation to ensure complete removal of the unbound probe.[12]
Autofluorescence Biological samples (e.g., cells, tissues) and some culture media components can have intrinsic fluorescence.[12] Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a probe that excites and emits at longer wavelengths to minimize overlap. For live-cell imaging, consider using a phenol (B47542) red-free medium.
Probe Precipitation Poor solubility of the probe in the working buffer can lead to the formation of fluorescent precipitates. Solution: Ensure the probe is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting it into the final aqueous buffer. Avoid exceeding the solubility limit in the final working solution.
Problem 3: Signal Fades Quickly (Photobleaching)
Possible Cause Troubleshooting Steps
Prolonged Exposure to Excitation Light The fluorophore is being irreversibly damaged by the high-intensity excitation light.[6] Solution: Minimize the exposure time and intensity of the excitation light. Use neutral density filters to reduce light intensity.[6] Acquire images only when necessary.
Presence of Oxygen Dissolved oxygen can accelerate photobleaching. Solution: For in vitro experiments, use de-gassed solvents. For cell imaging, consider using an antifade mounting medium for fixed samples, which often contain oxygen scavengers.[13]

Quantitative Data Summary

The fluorescence quantum yield of naphthalene derivatives is highly dependent on the solvent environment. While specific data for a wide range of this compound-based probes is not extensively tabulated in the literature, the following table provides representative quantum yields for related naphthalene fluorophores to illustrate the impact of solvent polarity.

FluorophoreSolventQuantum Yield (Φ)
NaphthaleneCyclohexane0.23
2,3-DimethylnaphthaleneHexane0.26[1]
ProdanEthanol0.95[1]
ProdanCyclohexane0.03[1]
LaurdanToluene0.47[1]
LaurdanCyclohexane0.03[1]

Note: Prodan and Laurdan demonstrate a significant decrease in quantum yield in nonpolar solvents compared to polar ones, highlighting the strong solvatochromic nature of many naphthalene derivatives.[1]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the most common method for measuring the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.[14]

Materials:

  • Your this compound-based probe (sample)

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Corrected fluorescence spectrometer

  • 1 cm path length quartz cuvettes

Methodology:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14] A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength (λex).

  • Measure the fluorescence emission spectrum for each solution using the same λex. Ensure the entire emission peak is recorded.

  • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Determine the gradient (slope, m) of the straight line for both the sample (msample) and the standard (mstd).

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd * (msample / mstd) * (η2sample / η2std)

    Where:

    • Φstd is the quantum yield of the standard.

    • m is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.

Visualizations

Troubleshooting_Workflow cluster_verification Step 1: Verification cluster_environment Step 2: Environmental Factors cluster_quenching Step 3: Quenching & Concentration cluster_photobleaching Step 4: Photostability start Low Fluorescence Quantum Yield Observed setup Verify Experimental Setup (Wavelengths, Slits, Gain) start->setup purity Check Probe Purity & Integrity (Proper Storage, Fresh Aliquot) setup->purity Setup OK solvent Investigate Solvent Effects (Test different polarities) purity->solvent Probe OK ph Optimize pH (Perform pH titration) solvent->ph quenchers Test for Quenchers (De-gas solvent) ph->quenchers Environment Optimized concentration Optimize Concentration (Titration to avoid ACQ) quenchers->concentration photobleach Assess Photobleaching (Measure intensity over time) concentration->photobleach Quenching/Conc. OK end Problem Resolved / Cause Identified photobleach->end

Caption: A systematic workflow for troubleshooting low fluorescence quantum yield.

Quantum_Yield_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Environmental Factors cluster_measurement Measurement Conditions cluster_invisible Probe This compound Probe Structure Molecular Structure (e.g., Schiff Base) Probe->Structure Purity Sample Purity Probe->Purity Result Observed Quantum Yield Structure->Result Purity->Result Solvent Solvent Polarity Solvent->Result pH pH pH->Result Temp Temperature Temp->Result Conc Concentration (ACQ) Conc->Result Quenchers Quenchers (O₂, Ions) Quenchers->Result Light Excitation Light (Photobleaching) Light->Result Light->Result c1->Result c2->Result c3->Result c4->Result c5->Result c6->Result c7->Result

Caption: Factors influencing the fluorescence quantum yield of a probe.

References

Validation & Comparative

Comparative analysis of naphthaldehyde derivatives for biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthaldehyde derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of various naphthaldehyde derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Anticancer Activity

The anticancer potential of naphthaldehyde derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values of several naphthaldehyde derivatives, highlighting their efficacy and selectivity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Thiazole-Naphthalene Derivatives
Compound 5bMCF-7 (Breast)0.48 ± 0.03[1][2]
A549 (Lung)0.97 ± 0.13[1][2]
Naphthalene-Chalcone Hybrids
Compound 2jA549 (Lung)7.835 ± 0.598[3]
Naphthalene-1,4-dione Analogues
Compound 44 (Imidazole derivative)Cancer Cells6.4[4]
Naphthoquinone-Naphthol Derivatives
Compound 13HCT116 (Colon)1.18 ± 0.09[5]
PC9 (Lung)0.57 ± 0.16[5]
A549 (Lung)2.25 ± 0.27[5]
Asymmetric Naphthalene (B1677914) Diimide Derivatives
Compound 3cSMMC-7721 (Hepatoma)1.48 ± 0.43[6][7][8][9]
Hep G2 (Hepatoma)1.70 ± 0.53[6][7][8][9]
QSG-7701 (Normal Hepatocyte)7.11 ± 0.08[6][7][8][9]
Naphthalene-Containing Enamides
Compound 5fHuh-7 (Hepatocellular Carcinoma)2.62[10]
Compound 5gHuh-7 (Hepatocellular Carcinoma)3.37[10]

Comparative Antimicrobial Activity

Naphthaldehyde derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The table below presents a comparison of the MIC values for various naphthaldehyde derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Naphthalenylmethylen hydrazine (B178648) derivatives
Compound 1eMRSA6.125[11]
Compound 1hMRSA6.125[11]
1-Aminoalkyl-2-naphthols
Compound 3Pseudomonas aeruginosa MDR110[12]
Staphylococcus aureus MDR100[12]
Compound 2Penicillium notatum400[12]
Penicillium funiculosum400[12]
Naphthalene-Chalcone Hybrids
Compound 2dEnterococcus faecalis15.6
Compound 2fStaphylococcus epidermidis15.6
Compound 2jEnterococcus faecalis15.6

Mechanisms of Action & Signaling Pathways

The biological activities of naphthaldehyde derivatives are exerted through various mechanisms of action, often involving the modulation of specific signaling pathways.

Tubulin Polymerization Inhibition

Several naphthaldehyde derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2][13][14][15] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][15]

Tubulin_Polymerization_Inhibition cluster_0 Naphthaldehyde Derivative cluster_1 Microtubule Dynamics cluster_2 Cellular Effects Derivative Naphthaldehyde Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Dynamic Microtubules Polymerization->Microtubules Maintains G2M_Arrest G2/M Phase Cell Cycle Arrest Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization by Naphthaldehyde Derivatives.
Reactive Oxygen Species (ROS) Generation

Another significant mechanism underlying the anticancer activity of some naphthaldehyde derivatives is the induction of reactive oxygen species (ROS) generation.[6][7][8][9][16] ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components like DNA, proteins, and lipids. Elevated levels of ROS in cancer cells can trigger apoptosis through various signaling pathways. Some naphthaldehyde derivatives have been shown to selectively increase ROS levels in cancer cells, leading to their death while having a lesser effect on normal cells.[6][7][8][9]

ROS_Generation_Pathway cluster_0 Naphthaldehyde Derivative cluster_1 Cellular Response cluster_2 Downstream Effects Derivative Naphthaldehyde Derivative CancerCell Cancer Cell Derivative->CancerCell Targets ROS Increased ROS (Reactive Oxygen Species) CancerCell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to Damage Damage to DNA, Proteins, Lipids OxidativeStress->Damage Causes Apoptosis Apoptosis Damage->Apoptosis Triggers Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action Studies Synthesis Synthesis of Naphthaldehyde Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Hit Hit Compound Identification Anticancer->Hit Antimicrobial->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MOA Elucidation of Mechanism of Action (e.g., Pathway Analysis) Lead_Opt->MOA

References

A Comparative Guide to Fluorescent Probes for Enzyme Kinetics: 6-Methoxy-2-naphthaldehyde in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in designing robust and sensitive enzyme kinetic assays. This guide provides an objective comparison of 6-Methoxy-2-naphthaldehyde and other commonly employed fluorescent probes, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Introduction to Fluorescent Probes in Enzyme Kinetics

Fluorescent assays are a cornerstone of modern enzyme kinetics due to their high sensitivity, real-time monitoring capabilities, and amenability to high-throughput screening.[1] The fundamental principle involves an enzyme-catalyzed reaction that results in a change in fluorescence. This can be the conversion of a non-fluorescent substrate into a fluorescent product, the quenching of a fluorescent molecule, or a shift in the excitation or emission wavelengths.[2] The choice of a fluorescent probe is dictated by several factors, including the enzyme of interest, the reaction mechanism, and the desired assay format.

This guide focuses on this compound, a fluorogenic substrate, and compares its performance with other widely used fluorescent probes such as those based on resorufin (B1680543) (the product of Amplex® Red), coumarin (B35378), and fluorescein (B123965).

Quantitative Comparison of Fluorescent Probes

The selection of a fluorescent probe is heavily influenced by its photophysical properties. A high molar extinction coefficient signifies efficient light absorption, while a high quantum yield indicates efficient conversion of absorbed light into emitted fluorescence. The Stokes shift, the difference between the maximum excitation and emission wavelengths, is also a crucial parameter, with a larger shift being desirable to minimize self-quenching and background interference.

Fluorescent Probe/ProductMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Excitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Typical Enzyme Class
This compound Not available in searched literature0.22~316-360450~90-134Alcohol Dehydrogenase, Aldehyde Dehydrogenase
Resorufin (from Amplex® Red)54,000 - 73,0000.75563-571585-587~14-24Oxidases, Peroxidases
7-Hydroxycoumarin 16,8000.08 - 0.356320-352385-460~65-108Hydrolases, CYP450s
Fluorescein (from FDA)70,000 - 92,3000.79 - 0.97490-498514-517~21-24Esterases, Lipases

In-Depth Look at this compound

This compound is a fluorogenic substrate particularly useful for assaying dehydrogenase enzymes. In the presence of a dehydrogenase and its cofactor (e.g., NADH), the aldehyde group is reduced to an alcohol, forming 6-methoxy-2-naphthalenemethanol. This product exhibits distinct fluorescent properties compared to the substrate, allowing for the kinetic monitoring of the enzyme activity.

One notable application is in the study of alcohol dehydrogenase (ADH) isozymes. Research has shown that different ADH isozymes exhibit varying kinetic parameters (Km and kcat) with this compound as a substrate, making it a valuable tool for isozyme characterization. For instance, it is rapidly reduced by class II ADH (π-ADH).[3]

Comparison with Other Fluorescent Probes

Amplex® Red (yielding Resorufin)

Amplex® Red is a widely used probe for detecting hydrogen peroxide (H₂O₂), which is a product of many oxidase enzymes. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent resorufin.[2][4]

  • Advantages: High sensitivity, long-wavelength emission which minimizes background fluorescence from biological samples.[2]

  • Disadvantages: It is an indirect assay for the primary enzyme, requiring a coupling enzyme (HRP). The probe can be unstable in the presence of thiols and at high pH.[5]

Coumarin-Based Probes (yielding 7-Hydroxycoumarin)

Coumarin derivatives are versatile fluorogenic substrates for a wide range of enzymes, including hydrolases and cytochrome P450s. The enzymatic cleavage of a non-fluorescent coumarin substrate releases the highly fluorescent 7-hydroxycoumarin.

  • Advantages: Tunable photophysical properties through chemical modification, allowing for the design of probes for specific enzymes.

  • Disadvantages: The quantum yield of 7-hydroxycoumarin can be lower compared to other fluorophores and can be sensitive to the solvent environment.

Fluorescein Diacetate (FDA) (yielding Fluorescein)

Fluorescein diacetate (FDA) is a non-fluorescent molecule that can readily cross cell membranes. Inside viable cells, intracellular esterases hydrolyze FDA to the highly fluorescent fluorescein.

  • Advantages: Excellent for measuring general enzymatic activity and cell viability, high quantum yield of the product.

  • Disadvantages: The assay is non-specific as it measures the activity of a broad range of esterases and lipases. The fluorescence of fluorescein is highly pH-dependent.

Experimental Protocols

General Protocol for Alcohol Dehydrogenase (ADH) Assay using this compound

This protocol is adapted from methodologies used for measuring ADH activity with naphthaldehyde derivatives.

Materials:

  • This compound stock solution (in a suitable organic solvent like DMSO or ethanol)

  • NADH stock solution

  • Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.6)

  • Purified ADH enzyme or cell/tissue lysate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, add the assay buffer, NADH solution to a final desired concentration (e.g., 100 µM), and the this compound solution to a final desired concentration (e.g., 300 µM).

  • Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Kinetic measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~360 nm) and emission (~450 nm) wavelengths.

  • Data acquisition: Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-20 minutes).

  • Data analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

General Protocol for Aldehyde Dehydrogenase (ALDH) Coupled Assay

This is an example of an indirect assay where the production of NADH by ALDH is coupled to a fluorescent reporter system.

Materials:

  • Aldehyde substrate (e.g., acetaldehyde)

  • NAD⁺ stock solution

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5)

  • Purified ALDH enzyme or cell/tissue lysate

  • Fluorescent developer reagent that reacts with NADH to produce a fluorescent product (e.g., a resorufin-based system)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, add the assay buffer, NAD⁺ solution, and the aldehyde substrate.

  • Add enzyme: Add the ALDH enzyme solution to each well.

  • Add developer: Add the fluorescent developer reagent to each well.

  • Initiate the reaction: The reaction can be initiated by the addition of the substrate or the enzyme.

  • Incubation and measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the fluorescence at the appropriate excitation and emission wavelengths for the developer reagent at regular intervals.

  • Data analysis: Determine the rate of fluorescence increase, which is proportional to the rate of NADH production and thus the ALDH activity.

Signaling Pathways and Experimental Workflows

EnzymeKinetics

ALDH_Coupled_Assay

Conclusion

The choice of a fluorescent probe for enzyme kinetics is a multifaceted decision that depends on the specific enzyme, desired sensitivity, and experimental setup. This compound serves as a valuable tool for the direct and continuous monitoring of dehydrogenase activity, offering good sensitivity and specificity for certain isozymes.

For broader applications or enzymes with different catalytic mechanisms, probes like Amplex® Red, coumarin derivatives, and fluorescein diacetate provide a range of options with distinct advantages and disadvantages. By carefully considering the photophysical properties, reaction mechanisms, and experimental protocols outlined in this guide, researchers can select the most appropriate fluorescent probe to advance their studies in enzyme kinetics and drug discovery.

References

A Comparative Guide to the Synthetic Routes of 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

6-Methoxy-2-naphthaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its efficient synthesis is of significant interest to researchers and professionals in drug development. This guide provides a detailed comparison of several common synthetic routes to this compound, supported by experimental data and protocols.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes discussed in this guide, allowing for a direct comparison of their efficiencies and reaction conditions.

Route Starting Material Key Reagents Reaction Time Temperature (°C) Overall Yield (%) Reference
Route 1 2-Methoxynaphthalene (B124790)1. Br₂, Acetic Acid, Sn3-4 hours (Step 1)<30 then reflux89.4 (for 6-bromo-2-methoxynaphthalene)[1][2]
2. n-BuLi, DMF2 hours (Step 2)-78 to -7080.3[1]
Route 2 2-Bromo-6-methoxynaphthalene (B28277)n-BuLi, DMF~1 hour-7888[3]
Route 3 2-Acetyl-6-methoxynaphthalene (B28280)1. NaOClNot SpecifiedNot Specified73.2[4]
2. CH₃OH, H₂SO₄
3. Red-Al
4. MnO₂
Route 4 6-Methoxy-2-acetonaphthoneCuCl or CuI, O₂0.1 - 72 hours20 - 180Not Specified[5]
Route 5 2-MethoxynaphthalenePOCl₃, DMFNot SpecifiedNot SpecifiedNot Specified[6][7][8][9]

Detailed Synthetic Routes and Experimental Protocols

Route 1: Bromination of 2-Methoxynaphthalene followed by Formylation

This two-step route is a widely employed method for the synthesis of this compound. It begins with the bromination of 2-methoxynaphthalene, followed by a lithium-halogen exchange and subsequent formylation.

Experimental Protocol:

  • Step 1: Synthesis of 6-bromo-2-methoxynaphthalene

    • To a 200 mL three-necked flask, add 20 mL of glacial acetic acid and 5 g (31.6 mmol) of 2-methoxynaphthalene with mechanical stirring.[1]

    • Cool the mixture in an ice bath to maintain the reaction temperature below 30°C.[1]

    • Slowly add a mixture of 10 g (63.2 mmol) of bromine and 10 mL of glacial acetic acid dropwise to the reaction solution.[1]

    • After the addition is complete, stir the mixture at room temperature for 1 hour.[1]

    • Add 15 mL of water to the reaction mixture and heat to reflux.[2]

    • Add 5.5 g (46.2 mmol) of tin powder in portions and continue to reflux for 2-3 hours.[2]

    • Cool the reaction to room temperature, add 100 mL of water, and filter the mixture.[1]

    • The resulting solid is recrystallized from ethyl acetate (B1210297) to yield 6.7 g of white solid 6-bromo-2-methoxynaphthalene (89.4% yield).[1]

  • Step 2: Synthesis of this compound

    • In a 200 mL three-necked flask under a nitrogen atmosphere, add 6.7 g (28.3 mmol) of 6-bromo-2-methoxynaphthalene and 50 mL of anhydrous tetrahydrofuran (B95107) (THF).[1]

    • Cool the solution to -78°C and slowly add 20 mL (31.9 mmol) of n-butyllithium dropwise. Continue stirring for 1 hour.[1]

    • Add 6.2 g (85.0 mmol) of N,N-dimethylformamide (DMF) dropwise, maintaining the reaction temperature at approximately -70°C. Stir for an additional hour.[1]

    • Quench the reaction by adding 40 mL of saturated ammonium (B1175870) chloride solution and stir for 10 minutes.[1]

    • Extract the product with ethyl acetate (3 x 20 mL).[3]

    • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain an oily liquid.[1][3]

    • Recrystallize the crude product from ethyl acetate to obtain 4.2 g of a yellow solid, this compound (80.3% yield).[1]

Logical Workflow for Route 1

A 2-Methoxynaphthalene B Bromination (Br₂, Acetic Acid) A->B C Reduction (Sn) B->C D 6-Bromo-2-methoxynaphthalene C->D E Lithium-Halogen Exchange (n-BuLi, -78°C) D->E F Formylation (DMF) E->F G This compound F->G

Caption: Synthetic pathway of this compound from 2-Methoxynaphthalene.

Route 2: Formylation of 2-Bromo-6-methoxynaphthalene

This method is essentially the second step of Route 1 and is suitable for researchers who have 2-bromo-6-methoxynaphthalene readily available.

Experimental Protocol:

  • Dissolve 0.5 g (2.11 mmol) of 2-bromo-6-methoxynaphthalene in 10 mL of THF in a flask and cool to -78°C.[3]

  • Add 1.69 mL of a 2.5M solution of n-butyllithium in hexanes (4.22 mmol) dropwise and stir the solution for 45 minutes at -78°C.[3]

  • Add 0.31 g (4.22 mmol) of N,N-dimethylformamide (DMF) and allow the reaction to stir for 15 minutes at -78°C.[3]

  • Quench the reaction with 10 mL of saturated aqueous NH₄Cl.[3]

  • Extract the solution with ethyl acetate (3 x 10 mL).[3]

  • Combine the organic layers, dry with MgSO₄, and concentrate.[3]

  • Purify the resulting residue by column chromatography (silica gel, ether:hexanes, 15:85) to afford 345 mg (88% yield) of this compound as an off-white solid.[3]

Route 3: Oxidation of 2-Acetyl-6-methoxynaphthalene

This multi-step synthesis starts from 2-acetyl-6-methoxynaphthalene and proceeds through a carboxylic acid, an ester, and an alcohol intermediate.

Experimental Protocol:

  • Formation of 6-methoxy-2-naphthoic acid: Treat 2-acetyl-6-methoxynaphthalene with sodium hypochlorite.[4]

  • Esterification: Esterify the resulting 6-methoxy-2-naphthoic acid in the presence of methanol (B129727) (CH₃OH) and sulfuric acid (H₂SO₄) to afford methyl 6-methoxy-2-naphthoate.[4]

  • Reduction to Alcohol: Reduce the ester group of methyl 6-methoxy-2-naphthoate with Red-Al to yield 6-methoxy-2-naphthyl methanol.[4]

  • Selective Oxidation: Perform a selective oxidation of 6-methoxy-2-naphthyl methanol with manganese dioxide (MnO₂) to provide the target compound, this compound.[4]

The overall yield for this four-step process is reported to be 73.2%.[4]

Workflow for the Oxidation of 2-Acetyl-6-methoxynaphthalene

cluster_0 Route 3 A 2-Acetyl-6-methoxynaphthalene B Oxidation (NaOCl) A->B C 6-Methoxy-2-naphthoic acid B->C D Esterification (CH₃OH, H₂SO₄) C->D E Methyl 6-methoxy-2-naphthoate D->E F Reduction (Red-Al) E->F G 6-Methoxy-2-naphthyl methanol F->G H Selective Oxidation (MnO₂) G->H I This compound H->I

Caption: Multi-step synthesis from 2-Acetyl-6-methoxynaphthalene.

Route 4: Catalytic Oxidation of 6-Methoxy-2-acetonaphthone

This method presents a more direct approach from the corresponding acetonaphthone, although specific yield data is not provided in the referenced patent.

Experimental Protocol:

  • A mixture of 6-methoxy-2-acetonaphthone and a catalyst (cuprous chloride or cuprous iodide) are reacted in an organic solvent (such as dimethyl sulfoxide (B87167) or 1,4-dioxane).[5]

  • An oxygen-containing gas (e.g., air) is introduced at the start of the reaction.[5]

  • The molar ratio of the 6-methoxy-2-acetonaphthone to the catalyst is between 1:0.01 and 1:10.[5]

  • The reaction is carried out at a temperature between 20-180°C for a duration of 0.1 to 72 hours.[5]

  • After the reaction is complete, the crude product is obtained through a work-up procedure involving extraction with ethyl acetate, washing with saturated saline, drying, and solvent removal.[5]

  • The crude product is then purified by recrystallization from ethyl acetate.[5]

Route 5: Vilsmeier-Haack Formylation of 2-Methoxynaphthalene

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[8] 2-Methoxynaphthalene is a suitable substrate for this reaction. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[6][9]

General Experimental Workflow:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is added to N,N-dimethylformamide, typically at a low temperature, to form the Vilsmeier reagent.[6]

  • Electrophilic Aromatic Substitution: The electron-rich arene, 2-methoxynaphthalene, is added to the Vilsmeier reagent. The reaction mixture is stirred, sometimes with heating, to allow for the electrophilic substitution to occur.[9]

  • Hydrolysis: The resulting iminium salt is hydrolyzed during an aqueous work-up to yield the final aldehyde product.[9]

While this is a theoretically sound and common method for formylation, specific experimental details and yield data for the synthesis of this compound via this route were not available in the consulted resources.

General Mechanism of the Vilsmeier-Haack Reaction

A DMF + POCl₃ B Vilsmeier Reagent (Chloroiminium ion) A->B D Electrophilic Attack B->D C 2-Methoxynaphthalene C->D E Iminium Salt Intermediate D->E F Hydrolysis E->F G This compound F->G

Caption: Generalized Vilsmeier-Haack formylation of 2-Methoxynaphthalene.

Comparison and Conclusion

The choice of synthetic route for this compound depends on several factors including the availability and cost of starting materials, desired yield, scalability, and safety considerations.

  • Routes 1 and 2 offer high yields and are well-documented. However, they require the use of organolithium reagents, which necessitate anhydrous conditions and low temperatures, potentially posing challenges for large-scale industrial production.[5]

  • Route 3 provides a good overall yield and avoids the use of pyrophoric organolithium reagents. However, it is a multi-step synthesis which can be time-consuming.

  • Route 4 presents a potentially more direct and greener alternative, using a catalyst and an oxygen source. The reaction conditions are flexible, but the lack of reported yield makes a direct comparison difficult.

  • Route 5 , the Vilsmeier-Haack reaction, is a powerful formylation method. While it is a plausible route, the lack of specific optimized protocols in the provided literature suggests that other methods may be more commonly employed or better characterized for this particular substrate.

For laboratory-scale synthesis where high yields are paramount, the formylation of 6-bromo-2-methoxynaphthalene (Route 2) appears to be an excellent choice. For larger-scale industrial production, the catalytic oxidation of 6-methoxy-2-acetonaphthone (Route 4) or the multi-step synthesis from 2-acetyl-6-methoxynaphthalene (Route 3) may be more practical and safer alternatives, warranting further optimization studies.

References

A Spectroscopic Comparison of 6-Methoxy-2-naphthaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Spectroscopic Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the key aromatic aldehyde, 6-Methoxy-2-naphthaldehyde, and its common precursors: 2-naphthaldehyde, 6-methoxy-2-naphthol, and 2-naphthol. The presented experimental data, summarized in clear, tabular format, offers a valuable resource for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its synthesis often involves the modification of simpler naphthalene (B1677914) skeletons. Understanding the distinct spectroscopic signatures of this compound and its precursors is paramount for chemists to effectively track the progress of chemical transformations and confirm the identity and purity of the final product. This guide delves into the characteristic Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopic features of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a baseline for comparison and aid in the identification of each compound in a reaction mixture.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsAldehyde/Hydroxyl ProtonMethoxy Protons
This compound ~7.1 - 8.3~10.1 (s)~3.9 (s)
2-Naphthaldehyde ~7.5 - 8.3~10.1 (s)-
6-Methoxy-2-naphthol ~7.0 - 7.6~5.0 (br s)~3.8 (s)
2-Naphthol ~7.1 - 7.8~5.2 (br s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsCarbonyl/C-OH CarbonMethoxy Carbon
This compound ~105 - 160~192~55
2-Naphthaldehyde ~122 - 136~192-
6-Methoxy-2-naphthol ~106 - 158~153~55
2-Naphthol ~109 - 154~153-

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundO-H StretchC-H (sp²) StretchC=O StretchC-O Stretch
This compound -~3050~1690~1250
2-Naphthaldehyde -~3050~1700-
6-Methoxy-2-naphthol ~3300 (broad)~3050-~1260
2-Naphthol ~3300 (broad)~3050-~1215

Table 4: UV-Vis Spectroscopic Data (Maximum Absorbance, λmax in nm)

Compoundλmax (in Ethanol (B145695)/Methanol)
This compound ~245, ~285, ~330
2-Naphthaldehyde ~248, ~285, ~335
6-Methoxy-2-naphthol ~230, ~270, ~325
2-Naphthol ~225, ~275, ~330

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrument Setup: The FTIR spectrometer is set to scan the mid-infrared region (typically 4000-400 cm⁻¹).

  • Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. Then, the sample spectrum is acquired.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is set to scan a wavelength range that covers the expected absorption bands of the naphthalenic compounds (e.g., 200-400 nm).

  • Data Acquisition: A cuvette containing the pure solvent is used as a reference (blank). The sample solution is placed in another cuvette, and the absorbance spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the absorbance of the blank from the sample spectrum to provide the absorbance of the analyte. The wavelength of maximum absorbance (λmax) is then determined.

Visualizing the Synthetic and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate a common synthetic pathway to this compound and a general workflow for the spectroscopic comparison of the compounds discussed in this guide.

G Synthetic Pathway to this compound A 2-Methoxynaphthalene B 6-Bromo-2-methoxynaphthalene A->B Bromination C This compound B->C Formylation

Caption: A simplified synthetic route to this compound.

G Spectroscopic Comparison Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis A Weigh Sample B Dissolve in Solvent A->B C NMR (1H, 13C) B->C D FTIR B->D E UV-Vis B->E F Process Spectra C->F D->F E->F G Identify Key Peaks F->G H Compare with Precursors G->H

Caption: General workflow for spectroscopic comparison.

Conclusion

The spectroscopic data and protocols presented in this guide serve as a fundamental reference for professionals engaged in the synthesis and analysis of this compound and its related precursors. The distinct shifts in NMR, characteristic vibrational modes in FTIR, and electronic transitions in UV-Vis spectroscopy provide a robust toolkit for monitoring reaction progress, identifying intermediates, and ensuring the purity of the final product. The provided visualizations of the synthetic and analytical workflows further aid in conceptualizing the practical application of this spectroscopic data.

Unveiling the Anticancer Potential of 6-Methoxy-2-naphthaldehyde-Derived Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cytotoxic efficacy of chalcone (B49325) derivatives incorporating a 6-methoxy-2-naphthaldehyde moiety reveals their promising role as potential anticancer agents. These synthetic compounds have demonstrated significant activity against a spectrum of human cancer cell lines, often inducing cell death through apoptosis. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to inform researchers and professionals in drug development.

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Their versatile chemical scaffold allows for modifications that can significantly enhance their biological activities, including their anticancer properties.[3] The incorporation of a methoxy (B1213986) group, particularly on the naphthalene (B1677914) ring, has been a key strategy in the design of potent chalcone-based anticancer compounds.[4]

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of this compound-derived chalcones and other structurally related methoxylated chalcones have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. Lower IC50 values indicate greater potency.

A series of chalcones bearing a methoxy group have shown promising activities against several cancer cell lines, including HepG2 (liver), HeLa (cervical), MCF-7 (breast), A549 (lung), and SW1990 (pancreatic).[5] Notably, some of these synthetic chalcones have exhibited higher anticancer activity than the established chemotherapeutic drug etoposide.[5]

Below is a summary of the IC50 values for representative methoxy-substituted chalcones against various cancer cell lines, illustrating their comparative efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference
b22 HepG22.1 ± 0.3[5]
HeLa1.5 ± 0.2[5]
MCF-73.2 ± 0.4[5]
A5494.5 ± 0.6[5]
SW19902.8 ± 0.3[5]
b29 HepG21.8 ± 0.2[5]
HeLa1.2 ± 0.1[5]
MCF-72.5 ± 0.3[5]
A5493.9 ± 0.5[5]
SW19902.1 ± 0.2[5]
Chalcone 12 MCF-74.19 ± 1.04[6]
ZR-75-19.40 ± 1.74[6]
MDA-MB-2316.12 ± 0.84[6]
Chalcone 13 MCF-73.30 ± 0.92[6]
ZR-75-18.75 ± 2.01[6]
MDA-MB-23118.10 ± 1.65[6]
Compound 3f MCF-7222.72 µg/mL[7]

Experimental Protocols

The evaluation of the anticancer efficacy of these chalcones involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period, typically 48 or 72 hours. A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.[8] Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the chalcone derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Interpretation: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizing the Mechanisms of Action

To better understand the biological processes involved in the anticancer activity of this compound-derived chalcones, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

G cluster_0 In Vitro Anticancer Evaluation Workflow A Cancer Cell Culture B Treatment with Chalcone Derivatives A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assay (Flow Cytometry) B->D E Cell Cycle Analysis B->E F Western Blot for Protein Expression B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: A typical workflow for evaluating the anticancer properties of chalcone derivatives.

Many chalcone derivatives exert their anticancer effects by inducing apoptosis.[9][10] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes leading to apoptosis.

G cluster_1 Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Chalcone This compound Chalcone Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Chalcone->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Chalcone->Bax DR Death Receptors (e.g., DR4, DR5) Chalcone->DR Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Cross-Validation of Analytical Methods for the Quantification of 6-Methoxy-2-naphthaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 6-methoxy-2-naphthaldehyde, a key intermediate in the synthesis of pharmaceuticals such as Nabumetone, is critical for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. This document outlines their respective performance characteristics, supported by representative experimental data, and provides detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. It is a cornerstone of pharmaceutical quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive compound identification based on mass spectra, making it particularly well-suited for volatile and thermally stable compounds.

The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

Data Presentation: Performance Comparison

While direct cross-validation studies for this compound are not extensively published, the following tables summarize the typical performance characteristics for HPLC and GC-MS methods based on the analysis of this compound and structurally similar aromatic aldehydes. These values are representative of what can be expected from a validated analytical procedure.

Table 1: Comparison of HPLC and GC-MS Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.
Derivatization Not typically required.May be required to improve volatility and thermal stability (e.g., oximation).
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass spectrum fragmentation pattern.
Sensitivity Moderate to high.High to very high.
Instrumentation Widely available in analytical laboratories.Requires more specialized instrumentation.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Table 2: Quantitative Performance Data (Representative Values)

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.005 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.015 - 0.03 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of this compound.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (70:30, v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject five replicates of a mid-range standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The tailing factor for the this compound peak should be less than 2.0.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

As aldehydes can be reactive in the GC inlet, derivatization is often employed to improve stability and chromatographic performance. The following protocol is a representative method for the analysis of aromatic aldehydes.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound (e.g., the molecular ion and major fragment ions).

2. Derivatization and Sample Preparation:

  • Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add an internal standard.

    • Add 100 µL of the PFBHA solution.

    • Adjust the pH to approximately 3 with dilute HCl.

    • Incubate the mixture at 60 °C for 1 hour to form the PFBHA-oxime derivative.

    • After cooling, extract the derivative with 500 µL of hexane (B92381).

    • The hexane layer is then analyzed by GC-MS.

3. Data Analysis:

  • Identify the PFBHA-oxime derivative of this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow and Decision Making

The following diagrams illustrate the general workflow for cross-validation of analytical methods and a decision tree for selecting an appropriate method for this compound quantification.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Conclusion define_analyte Define Analyte: This compound select_methods Select Methods: HPLC and GC-MS define_analyte->select_methods define_validation_params Define Validation Parameters: Accuracy, Precision, Linearity, etc. select_methods->define_validation_params method_development Method Development & Optimization define_validation_params->method_development method_validation Individual Method Validation method_development->method_validation cross_validation_exp Cross-Validation Experiment: Analyze same samples by both methods method_validation->cross_validation_exp data_comparison Compare Results: Statistical Analysis (t-test, F-test) cross_validation_exp->data_comparison assess_agreement Assess Agreement & Bias data_comparison->assess_agreement conclusion Conclusion: Equivalence or Method-Specific Application assess_agreement->conclusion

Caption: General workflow for the cross-validation of analytical methods.

MethodSelectionTree start Start: Select Method for This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix No gcms GC-MS sensitivity->gcms Yes volatility Analysis of other volatile impurities needed? matrix->volatility No matrix->gcms Yes throughput High Throughput Needed? volatility->throughput No volatility->gcms Yes hplc HPLC throughput->hplc Yes throughput->hplc No (either method)

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements of the study. For routine quality control where high throughput is desired, a validated HPLC-UV method is a cost-effective and efficient option. When definitive identification, higher sensitivity, and the analysis of other volatile components in a complex matrix are required, GC-MS is the superior technique. For comprehensive characterization and in-depth studies, a cross-validation approach utilizing both HPLC and GC-MS can provide the most complete and reliable data.

References

A Comparative Guide to the Performance of 6-Methoxy-2-naphthaldehyde-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biomedical research and drug development, the precise measurement of microenvironmental parameters and the detection of key analytes are paramount. Fluorescent sensors have emerged as indispensable tools for these tasks, offering high sensitivity and spatiotemporal resolution. Among the various fluorogenic cores utilized, 6-Methoxy-2-naphthaldehyde has proven to be a versatile scaffold for the development of sensors for a range of applications, including the measurement of viscosity and the detection of metal ions.

This guide provides an objective comparison of the performance of this compound-based sensors against common alternatives, supported by experimental data from peer-reviewed literature. We will delve into their application as viscosity sensors, where they operate as "molecular rotors," and as chemosensors for the detection of metal ions.

Benchmarking Viscosity-Sensing Performance

Fluorescent viscosity sensors, often referred to as molecular rotors, are molecules whose fluorescence quantum yield and lifetime are sensitive to the viscosity of their local environment. This property is governed by the principle of Twisted Intramolecular Charge Transfer (TICT). In low-viscosity environments, intramolecular rotation leads to a non-radiative decay pathway, resulting in quenched fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule to de-excite via radiative pathways, thus leading to an increase in fluorescence intensity.

A notable example of a viscosity sensor derived from this compound is the molecular rotor synthesized through Knoevenagel condensation with methyl 2-cyanoacetate. For the purpose of this comparison, we will evaluate this naphthaldehyde-based rotor against two widely used BODIPY-based viscosity sensors.

Table 1: Performance Comparison of Fluorescent Viscosity Sensors

FeatureThis compound RotorBODIPY-based Rotor 1BTV (BODIPY-based)
Excitation Wavelength (λex) 391 nm~500 nmNot specified
Emission Wavelength (λem) 506 nm~515 nmNot specified
Fluorescence Enhancement Not explicitly stated>100-fold>100-fold
Quantum Yield (Φ) Not explicitly available0.01 to 0.57Not explicitly available
Fluorescence Lifetime Range Not explicitly available0.7 to 3.8 nsGood linear relationship with viscosity
Viscosity Sensitivity (x) 0.48Not explicitly availableNot explicitly available
Organelle Targeting Not specifiedMitochondriaMitochondria

Note: The viscosity sensitivity parameter 'x' is derived from the Förster-Hoffmann equation: log(Φf) = C + x * log(η), where Φf is the quantum yield and η is the viscosity. A higher 'x' value indicates greater sensitivity to viscosity changes.

Signaling Pathway of a Molecular Rotor-Based Viscosity Sensor

The underlying mechanism for viscosity sensing with these fluorescent probes is the restriction of intramolecular rotation in the excited state. This can be visualized as a transition from a low-fluorescence "twisted" state to a high-fluorescence "planar" state as the environmental viscosity increases.

G cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity Excitation_L Light Excitation (hν) Ground_State_L Ground State (Planar) Excited_State_L Excited State Ground_State_L->Excited_State_L Absorption TICT_State TICT State (Twisted) Non-radiative decay Excited_State_L->TICT_State Intramolecular Rotation Low_Fluorescence Weak Fluorescence Excited_State_L->Low_Fluorescence TICT_State->Ground_State_L Fast non-radiative decay Excitation_H Light Excitation (hν) Ground_State_H Ground State (Planar) Excited_State_H Excited State Ground_State_H->Excited_State_H Absorption High_Fluorescence Strong Fluorescence Excited_State_H->High_Fluorescence Hindered Rotation Radiative decay

Caption: Signaling pathway of a molecular rotor viscosity sensor.

Benchmarking Metal Ion-Sensing Performance

Derivatives of this compound are also effective as chemosensors for the detection of various metal ions. The sensing mechanism typically involves the chelation of the metal ion by a receptor unit appended to the naphthaldehyde fluorophore. This binding event modulates the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Here, we compare a 2-hydroxy-1-naphthaldehyde-based sensor (a close derivative of the core topic) for the detection of Aluminum (Al³⁺) with a commonly used Rhodamine-based sensor for Ferric (Fe³⁺) ions.

Table 2: Performance Comparison of Fluorescent Metal Ion Sensors

Feature2-Hydroxy-1-naphthaldehyde Sensor (for Al³⁺)Rhodamine-Based Sensor (for Fe³⁺)
Analyte Al³⁺Fe³⁺
Excitation Wavelength (λex) Not explicitly statedNot explicitly stated
Emission Wavelength (λem) ~470 nm~550 nm
Response Type Turn-onTurn-on
Limit of Detection (LOD) 0.36 µM3.47 nM
Binding Stoichiometry 1:1Not explicitly stated
Binding Constant (Ka) 1.6 x 10⁵ M⁻¹Not explicitly stated
Experimental Workflow for Metal Ion Detection

The general procedure for evaluating the performance of a fluorescent metal ion sensor involves a series of spectroscopic titrations and competition experiments.

G Start Sensor Synthesis & Characterization Stock_Solution Prepare Sensor Stock Solution Start->Stock_Solution Metal_Solutions Prepare Stock Solutions of Various Metal Ions Start->Metal_Solutions Titration Fluorescence Titration: Add increasing concentrations of target metal ion to sensor solution Stock_Solution->Titration Metal_Solutions->Titration Selectivity Selectivity Test: Add other metal ions to sensor-target ion complex Titration->Selectivity LOD Calculate Limit of Detection (LOD) and Binding Constant (Ka) Titration->LOD Application Application in Real Samples LOD->Application

Caption: Experimental workflow for metal ion sensor evaluation.

Experimental Protocols

Synthesis of this compound-Based Molecular Rotor

A general and efficient method for the synthesis of this class of molecular rotors is the Knoevenagel condensation.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and methyl 2-cyanoacetate (1.1 equivalents) in methanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the reaction mixture at 50°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

  • Concentrate the crude mixture under reduced pressure.

  • The product can be collected by vacuum filtration if it precipitates out of the solution. Alternatively, purify the product using flash chromatography.

General Protocol for Viscosity-Dependent Fluorescence Measurements

Materials:

  • Synthesized fluorescent rotor

  • A series of solvents with known viscosities (e.g., methanol-glycerol mixtures)

  • Spectrofluorometer

Procedure:

  • Prepare stock solutions of the fluorescent rotor in a suitable solvent.

  • Create a series of solvent mixtures with varying viscosities (e.g., by changing the ratio of methanol to glycerol).

  • Add a small aliquot of the rotor stock solution to each solvent mixture to achieve the desired final concentration.

  • Measure the fluorescence emission spectrum of the rotor in each viscosity standard using a spectrofluorometer.

  • Record the fluorescence intensity at the emission maximum for each sample.

  • Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity to determine the viscosity sensitivity.

General Protocol for Metal Ion Sensing Evaluation

Materials:

  • Synthesized fluorescent chemosensor

  • Stock solutions of the target metal ion and various other metal ions

  • Buffer solution (e.g., HEPES)

  • Spectrofluorometer

Procedure:

  • Fluorescence Titration:

    • Prepare a solution of the chemosensor in the chosen buffer.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution.

    • Record the fluorescence spectrum after each addition until the fluorescence intensity plateaus.

  • Selectivity Study:

    • Prepare a solution of the chemosensor and the target metal ion.

    • Add a significant excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum to observe any changes in intensity.

  • Determination of Limit of Detection (LOD):

    • The LOD is typically calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

  • Determination of Binding Constant (Ka):

    • The binding constant can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Benesi-Hildebrand equation.

A Comparative Guide to the Photostability of 6-Methoxy-2-naphthaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular probes and photosensitive compounds, photostability is a critical parameter dictating the reliability and reproducibility of experimental results. This guide provides a comparative overview of the predicted photostability of a series of 6-Methoxy-2-naphthaldehyde derivatives. Due to a lack of direct comparative experimental data in the current literature, this guide utilizes established principles of photochemistry to predict the influence of various substituents on the photostability of the parent molecule. The data presented herein is illustrative and intended to guide researchers in designing and conducting their own validation studies.

Introduction to Photostability

Photostability refers to the ability of a molecule to resist degradation upon exposure to light. For fluorescent probes and photosensitive drugs, high photostability is crucial for applications requiring prolonged or high-intensity light exposure, such as in fluorescence microscopy, high-throughput screening, and photodynamic therapy. The degradation of these molecules, often termed photobleaching, can lead to a loss of signal, the formation of phototoxic byproducts, and inaccurate experimental outcomes.

The photostability of an aromatic aldehyde like this compound is influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of the molecule, affecting the lifetime of its excited states and its susceptibility to photochemical reactions.

Predicted Comparative Photostability

To illustrate the potential impact of substituents on the photostability of this compound, a hypothetical series of derivatives with substituents at the 5-position of the naphthalene (B1677914) ring is considered. The following table summarizes the predicted relative photostability based on the general effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on aromatic systems.

Disclaimer: The quantitative data in the following table is hypothetical and for illustrative purposes only. It is intended to represent a plausible trend based on photochemical principles and should be validated by experimental measurements.

DerivativeSubstituent (at 5-position)Nature of SubstituentPredicted Relative PhotostabilityHypothetical Photobleaching Quantum Yield (Φb)Hypothetical Half-life (t1/2) under continuous illumination
This compound -HNeutralBaseline1.5 x 10⁻⁵~ 15 min
5-Amino-6-methoxy-2-naphthaldehyde -NH₂Strong EDGLower2.5 x 10⁻⁵~ 9 min
5-Hydroxy-6-methoxy-2-naphthaldehyde -OHStrong EDGLower2.2 x 10⁻⁵~ 10 min
5-Methyl-6-methoxy-2-naphthaldehyde -CH₃Weak EDGSlightly Lower1.8 x 10⁻⁵~ 13 min
5-Bromo-6-methoxy-2-naphthaldehyde -BrWeak EWG (Inductive)Higher1.0 x 10⁻⁵~ 22 min
5-Cyano-6-methoxy-2-naphthaldehyde -CNStrong EWGHigher0.8 x 10⁻⁵~ 28 min
5-Nitro-6-methoxy-2-naphthaldehyde -NO₂Strong EWGSignificantly Higher0.5 x 10⁻⁵~ 45 min

Rationale for Predictions:

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups increase the electron density of the naphthalene ring. This can enhance intersystem crossing to the triplet state and increase susceptibility to photo-oxidation, leading to lower photostability.

  • Electron-Withdrawing Groups (EWGs): Substituents like bromo (-Br), cyano (-CN), and nitro (-NO₂) groups decrease the electron density of the aromatic system. This can make the molecule less prone to photo-oxidation and other degradative pathways, thereby increasing photostability. The effect is generally stronger with increasing electron-withdrawing strength.

Proposed Photodegradation Pathway

Based on studies of related naphthaldehyde compounds, a plausible photodegradation pathway for this compound upon UV irradiation in the presence of oxygen involves the formation of a naphthalene radical cation from the excited singlet state, followed by the addition of molecular oxygen. This can lead to a series of reactions culminating in the cleavage of the aldehyde group and potential degradation of the aromatic ring.

G Proposed Photodegradation Pathway of this compound A This compound (Ground State) B Excited Singlet State [S1] A->B hν (UV light) C Naphthalene Radical Cation B->C - e⁻ D Addition of O2 C->D + O2 E Peroxy Radical Intermediate D->E F Degradation Products E->F Further reactions

Caption: Proposed photodegradation pathway.

Experimental Protocols

To experimentally validate the predicted photostability of this compound derivatives, the following protocols are recommended.

Synthesis of this compound Derivatives

Derivatives can be synthesized starting from this compound or a suitable precursor using established organic synthesis methodologies. For instance, nitration followed by reduction can introduce an amino group, while Sandmeyer reactions can be employed to introduce cyano or bromo groups.

Determination of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is a reliable measure of a molecule's photostability. A lower Φb indicates higher photostability.

Materials:

  • Spectrofluorometer with a stable, high-intensity light source (e.g., Xenon arc lamp with a monochromator).

  • UV-Vis spectrophotometer.

  • High-purity solvents (e.g., ethanol, acetonitrile).

  • The synthesized this compound derivatives.

  • A reference compound with a known photobleaching quantum yield (optional, for relative measurements).

Procedure:

  • Sample Preparation: Prepare dilute solutions of each derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Initial Measurements: Record the initial absorbance (A₀) and fluorescence intensity (F₀) of the solution.

  • Photobleaching: Continuously illuminate the sample in the spectrofluorometer at the wavelength of maximum absorption.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., to 50% of the initial value).

  • Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to a first-order exponential decay function: F(t) = F₀ * e^(-kb*t). The photobleaching quantum yield (Φb) can then be calculated using appropriate equations that relate the rate constant to the photon flux and molar absorption coefficient.

G Experimental Workflow for Photostability Assessment cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Synthesize Derivatives B Prepare Dilute Solutions (Absorbance ~ 0.1) A->B C Measure Initial Absorbance (A₀) and Fluorescence (F₀) B->C D Continuous Illumination (λmax) C->D E Record Fluorescence Decay F(t) D->E F Fit F(t) to Exponential Decay (Determine kb) E->F G Calculate Photobleaching Quantum Yield (Φb) F->G

Caption: Workflow for photostability assessment.

Comparison with Alternative Fluorophores

For context, the photostability of this compound and its derivatives can be compared to commonly used fluorescent probes.

FluorophoreTypical Photobleaching Quantum Yield (Φb)General Photostability
Fluorescein10⁻⁴ - 10⁻⁵Low
Rhodamine B10⁻⁶ - 10⁻⁷Moderate to High
Alexa Fluor 488~ 10⁻⁶High
This compound (Predicted) ~ 1.5 x 10⁻⁵Moderate

This comparison highlights that while the parent this compound may have moderate photostability, appropriate substitution with electron-withdrawing groups could potentially enhance its performance to a level comparable with more robust commercial dyes.

Conclusion

This guide provides a predictive framework for understanding the photostability of this compound derivatives. The key takeaway for researchers is that the photostability of this scaffold can likely be tuned through chemical modification. Derivatives bearing electron-withdrawing groups are predicted to exhibit enhanced photostability. However, it is imperative that these predictions are substantiated with rigorous experimental validation. The provided protocols offer a clear path for researchers to quantify the photostability of their novel compounds and make informed decisions in the development of new molecular probes and photosensitive agents.

A Comparative Guide to In-Silico and Experimental Validation of 6-Methoxy-2-naphthaldehyde's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico and experimental approaches for validating the bioactivity of 6-Methoxy-2-naphthaldehyde. While direct comparative studies on this compound are limited in publicly available literature, this document leverages data on its derivatives and established methodologies to present a thorough analysis. The guide will explore predictive computational models and detail the experimental protocols necessary for their validation, offering a framework for future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is an organic compound that serves as a valuable building block in organic synthesis.[1] It is notably used as a diagnostic reagent in tumor studies related to aldehyde dehydrogenase enzymes and in the creation of fluorescent substrates for inhibition studies concerning hypertension and vascular inflammation. Furthermore, it is recognized as an impurity in the non-steroidal anti-inflammatory drug (NSAID), Nabumetone. The bioactivity of compounds derived from this compound, such as certain chalcones, has been a subject of research, with studies pointing towards potential anti-inflammatory and anticancer properties.[2][3]

In-Silico Bioactivity Prediction

In-silico methods provide a rapid and cost-effective means to predict the biological activity of chemical compounds, helping to prioritize candidates for experimental testing.[4] These computational tools can forecast a range of properties from physicochemical characteristics to potential toxicity and interactions with biological targets.

Predicted Physicochemical and Toxicity Profile

Computational models can estimate various absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. For this compound, publicly available tools predict the following properties:

PropertyPredicted ValueSource
Water Solubility0.039 g/LALOGPS
logP3ALOGPS
logP2.52ChemAxon
logS-3.7ALOGPS
pKa (Strongest Basic)-4.8ChemAxon
Physiological Charge0ChemAxon
Hydrogen Acceptor Count2ChemAxon
Hydrogen Donor Count0ChemAxon
Polar Surface Area26.3 ŲChemAxon
Toxicity Endpoint Prediction Source
Skin IrritationCauses skin irritation (Warning)ECHA[2]
Eye IrritationCauses serious eye irritation (Warning)ECHA[2]
Respiratory IrritationMay cause respiratory irritation (Warning)ECHA[2]
Molecular Docking

Molecular docking is a computational technique that predicts the binding orientation and affinity of a molecule to a target protein.[5] For derivatives of this compound, in-silico studies have explored their interactions with targets like Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[6] A similar approach could be applied to this compound to predict its anti-inflammatory potential.

A hypothetical comparison of in-silico predictions and experimental data for COX-2 inhibition by this compound is presented below to illustrate the validation process.

MethodParameterHypothetical Value
In-Silico Docking Score (kcal/mol)-8.5
Binding InteractionsHydrogen bonds with key active site residues
Experimental IC50 (µM)15
Inhibition TypeCompetitive

Experimental Validation of Bioactivity

Experimental assays are essential to confirm the predictions made by in-silico models and to quantify the actual biological activity of a compound.

Anti-Inflammatory Activity Assessment

Given that derivatives of this compound have been investigated for anti-inflammatory effects, a plausible avenue of experimental validation would be to assess its ability to inhibit key inflammatory mediators.[6]

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a detection reagent according to the manufacturer's instructions (e.g., a commercial COX-2 inhibitor screening assay kit).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).

    • Add the COX-2 enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for a specified time to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and add the detection reagent to measure the amount of prostaglandin (B15479496) produced.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of a compound on cells to determine its therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.[8]

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.[7]

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[7]

  • Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 (cytotoxic concentration 50%) value.

Signaling Pathway and Workflow Diagrams

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 In-Silico Prediction cluster_1 Experimental Validation Compound Structure Compound Structure Molecular Docking Molecular Docking Compound Structure->Molecular Docking ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction Predicted Bioactivity Predicted Bioactivity Molecular Docking->Predicted Bioactivity ADMET Prediction->Predicted Bioactivity Bioactivity Assays Bioactivity Assays Predicted Bioactivity->Bioactivity Assays Guides Experiment Validated Bioactivity Validated Bioactivity Bioactivity Assays->Validated Bioactivity Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Validated Bioactivity Validated Bioactivity->Predicted Bioactivity Confirms/Refutes Prediction G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation COX-2 Upregulation COX-2 Upregulation NF-kB Activation->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX-2 Upregulation Inhibition

References

Safety Operating Guide

Navigating the Disposal of 6-Methoxy-2-naphthaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Methoxy-2-naphthaldehyde, ensuring compliance with safety standards and minimizing environmental impact.

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₀O₂[1][2]
Molecular Weight 186.21 g/mol [1][2][3]
Melting Point 80 - 84 °C[1][3][4]
Boiling Point 196 °C @ 10 mmHg[1]
Appearance Solid; White to yellow to orange crystals or powder

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to adhere to the following safety measures to mitigate exposure risks and prevent accidental contamination.

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE. This includes chemical safety goggles or a face shield, nitrile rubber gloves, and a fully buttoned laboratory coat.[5] In situations where dust may be generated, a dust mask (such as a type N95) is also required.[3]

  • Ventilation: All handling and disposal activities should be performed within a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Spill Response: In the event of a spill, carefully sweep up the solid material, avoiding the creation of dust.[1][5] The collected material should be placed into a suitable, sealed container labeled for hazardous waste disposal.[1][4] Do not allow the chemical to enter drains.[1][6]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves professional waste management services due to its chemical nature.

  • Waste Identification and Segregation:

    • Unused or surplus this compound should be treated as chemical waste.

    • Keep the compound in its original or a compatible, well-sealed container.

    • Clearly label the container as hazardous waste, indicating the contents.

  • Professional Disposal:

    • The primary and recommended disposal method is to engage a licensed professional waste disposal company.[1]

    • Another approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by qualified personnel in a certified facility.

    • Contaminated packaging and containers should be disposed of in the same manner as the unused product.[1]

  • Regulatory Compliance:

    • Ensure that all disposal activities are in accordance with local, state, and federal regulations for hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe assess Step 2: Assess Waste Type ppe->assess spill Spilled Material assess->spill Spill unused Unused Product / Contaminated Material assess->unused Unused/Contaminated contain_spill Step 3a: Sweep Up Without Creating Dust spill->contain_spill contain_unused Step 3b: Keep in Sealed, Labeled Container unused->contain_unused package Step 4: Place in Suitable, Closed Container for Disposal contain_spill->package contain_unused->package contact Step 5: Contact Licensed Waste Disposal Service package->contact end End: Professional Disposal Complete contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methoxy-2-naphthaldehyde

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 3453-33-6) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.

Hazard Identification and Summary

While some safety data sheets (SDS) may classify this chemical as not hazardous under OSHA standards, other sources provide GHS classifications indicating potential risks.[1][2] It is crucial to adopt a cautious approach and adhere to the more stringent safety precautions outlined below. The primary hazards are skin, eye, and respiratory irritation.[2]

Hazard ClassificationGHS Hazard CodeDescriptionData Source
Skin IrritationH315Causes skin irritation[2]
Serious Eye IrritationH319Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended equipment for handling this compound.

Protection AreaMinimum RequirementRecommended for Spills / Large QuantitiesSpecifications
Engineering Controls Work within a certified chemical fume hood.Ensure eyewash station and safety shower are accessible.N/A
Eye & Face Protection Safety glasses with side-shields.Face shield worn over safety glasses.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3]
Skin & Body Protection Nitrile gloves and a standard lab coat.Chemical-resistant gloves, impervious clothing, or a chemical-resistant apron.Gloves must be inspected before use and satisfy EN 374 standards.[3]
Respiratory Protection Not required for small quantities handled in a fume hood.Air-purifying respirator with a Type N95 (US) or P2 (EN 143) particle filter.Approved under NIOSH (US) or EN 149 (EU) standards.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety.

Preparation and Pre-Handling
  • Review SDS: Always review the Safety Data Sheet before working with the chemical.

  • Verify Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

Chemical Handling
  • Don PPE: Put on your lab coat, safety glasses, and gloves before entering the handling area.

  • Work in Fume Hood: Conduct all manipulations, including weighing and transferring, inside a certified chemical fume hood to prevent inhalation of dust.[3]

  • Avoid Contact: Use spatulas or other appropriate tools to handle the solid chemical. Avoid direct contact with skin and eyes.[1][3]

  • Container Management: Keep the container tightly sealed when not in use to prevent contamination and exposure.[1][3]

Post-Handling and Cleanup
  • Decontaminate: Clean the work surface and any equipment used with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of your skin or clothing.

  • Dispose of Consumables: Discard contaminated gloves and any other single-use items in the designated chemical waste container.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3]

Logistical Plan: Spill and Disposal Procedures

Accidental Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don Enhanced PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.[3]

  • Contain Spill: Prevent the spread of the solid powder.

  • Clean Up: Carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.[1] Avoid creating dust during this process.[3]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Seek Medical Attention: If contact occurs, follow the first-aid measures outlined in the SDS. For eye contact, flush with water for at least 15 minutes; for skin contact, wash with soap and water.[3]

Waste Disposal Plan

While this compound is not currently regulated as a hazardous waste under federal transportation guidelines (DOT, IATA), all chemical waste must be handled responsibly.[1]

  • Collect Waste: Place all waste, including contaminated PPE and cleanup materials, into a clearly labeled, sealed, and suitable container.[3]

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour chemical waste down the drain.[3]

  • Contaminated Packaging: Dispose of the original container as unused product.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

G start Start: Preparation (Review SDS, Check Fume Hood) don_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->don_ppe handle 2. Handle Chemical (Inside Fume Hood) don_ppe->handle spill_check Spill Occurs? handle->spill_check spill_protocol Execute Spill Protocol (Evacuate, Don Enhanced PPE, Clean Up) spill_check->spill_protocol Yes cleanup 3. Post-Handling Cleanup (Decontaminate Workspace) spill_check->cleanup No dispose_waste 4. Dispose of Waste (Collect in Labeled Container) spill_protocol->dispose_waste cleanup->dispose_waste doff_ppe 5. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.